Ethyl 5-acenaphthoylformate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(1,2-dihydroacenaphthylen-5-yl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-2-19-16(18)15(17)13-9-8-11-7-6-10-4-3-5-12(13)14(10)11/h3-5,8-9H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOBJOVWXOXLHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C2CCC3=C2C1=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641282 | |
| Record name | Ethyl (1,2-dihydroacenaphthylen-5-yl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101110-21-8 | |
| Record name | Ethyl (1,2-dihydroacenaphthylen-5-yl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 5-acenaphthoylformate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of Ethyl 5-acenaphthoylformate, a molecule of interest in medicinal chemistry and materials science. This document outlines a probable synthetic route based on established chemical principles and provides predicted characterization data to aid in the identification and quality control of the compound.
Synthesis Methodology
The most plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of acenaphthene with ethoxalyl chloride. This electrophilic aromatic substitution reaction introduces the α-keto ester functionality onto the acenaphthene core.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a generalized procedure based on standard Friedel-Crafts acylation reactions. Optimization of specific parameters may be required to achieve the desired yield and purity.
Materials:
-
Acenaphthene
-
Ethoxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Formation of Acylium Ion: Cool the suspension in an ice bath. Slowly add ethoxalyl chloride, dissolved in anhydrous dichloromethane, to the stirred suspension via the dropping funnel. The formation of the acylium ion complex will be observed.
-
Electrophilic Aromatic Substitution: To this mixture, add a solution of acenaphthene in anhydrous dichloromethane dropwise, maintaining the low temperature. After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Reaction Quenching: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and dilute hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization from a suitable solvent.
Characterization of this compound
The following tables summarize the predicted and expected analytical data for this compound. This data is based on the chemical structure and typical values for similar compounds.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₆H₁₄O₃ |
| Molecular Weight | 254.28 g/mol |
| Appearance | Expected to be a solid at room temperature. |
| Melting Point | Not available in the searched literature. |
Predicted Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Predicted | Triplet | 3H | -OCH₂CH ₃ |
| Predicted | Quartet | 2H | -OCH ₂CH₃ |
| Predicted | Multiplet | 8H | Aromatic and aliphatic protons of the acenaphthene ring |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Assignment |
| Predicted | Carbonyl carbons (ketone and ester) |
| Predicted | Aromatic carbons of the acenaphthene ring |
| Predicted | Methylene carbon of the ethyl group |
| Predicted | Aliphatic carbons of the acenaphthene ring |
| Predicted | Methyl carbon of the ethyl group |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Predicted 3100-3000 | Aromatic C-H stretch |
| Predicted 3000-2850 | Aliphatic C-H stretch |
| Predicted ~1730 | C=O stretch (ester) |
| Predicted ~1680 | C=O stretch (ketone) |
| Predicted ~1600, ~1450 | C=C stretch (aromatic) |
| Predicted 1300-1000 | C-O stretch (ester) |
Mass Spectrometry (MS)
| m/z | Predicted Fragment Ion |
| 254.0943 | [M]⁺ (Molecular ion, C₁₆H₁₄O₃⁺) |
| 209.0603 | [M - OCH₂CH₃]⁺ |
| 181.0653 | [Acenaphthoyl]⁺ or [M - COOCH₂CH₃]⁺ |
| 154.0783 | [Acenaphthene]⁺ |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Characterization Logic
An In-depth Technical Guide to the Spectroscopic and Synthetic Aspects of Ethyl 5-acenaphthoylformate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic pathway for Ethyl 5-acenaphthoylformate. The information is tailored for professionals in research and development who require detailed data for compound characterization and experimental design.
Spectroscopic Data
Table 1: Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.0-7.4 | Multiplet | 6H | Aromatic Protons (Acenaphthene Ring) |
| ~4.4 | Quartet | 2H | -OCH₂CH₃ |
| ~3.5 | Singlet | 4H | -CH₂CH₂- (Acenaphthene) |
| ~1.4 | Triplet | 3H | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~195 | C=O (Ketone) |
| ~165 | C=O (Ester) |
| ~150-120 | Aromatic Carbons |
| ~62 | -OCH₂CH₃ |
| ~30 | -CH₂CH₂- (Acenaphthene) |
| ~14 | -OCH₂CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| 3100-3000 | Aromatic C-H Stretch |
| 2980-2850 | Aliphatic C-H Stretch |
| ~1735 | C=O Stretch (Ester) |
| ~1680 | C=O Stretch (Ketone) |
| 1600-1450 | Aromatic C=C Stretch |
| ~1200 | C-O Stretch (Ester) |
Table 4: Predicted Mass Spectrometry (MS) Data [1]
| m/z | Proposed Fragment |
| 254 | [M]⁺ (Molecular Ion) |
| 209 | [M - OCH₂CH₃]⁺ |
| 181 | [M - COOCH₂CH₃]⁺ |
| 153 | [Acenaphthene - H]⁺ |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis Protocol: Friedel-Crafts Acylation of Acenaphthene
This procedure describes the synthesis of this compound via the Friedel-Crafts acylation of acenaphthene with ethyl oxalyl chloride.[2][3][4]
-
Reaction Setup: To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add acenaphthene (1 equivalent) and a suitable dry solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Catalyst Addition: Cool the mixture in an ice bath and add anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) portion-wise while stirring.
-
Acylating Agent Addition: Dissolve ethyl oxalyl chloride (1 equivalent) in the same dry solvent and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture slowly into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the solvent.
-
Washing and Drying: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Spectroscopic Analysis Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a standard pulse sequence. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, for solid samples, prepare a KBr pellet.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically using a direct infusion or a liquid chromatography (LC-MS) interface.
-
Ionization: Use a suitable ionization technique, such as electrospray ionization (ESI) or electron impact (EI).
-
Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the resulting ions.
-
Visualizations
Synthesis Workflow
The following diagram illustrates the key stages in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Analytical Workflow
This diagram outlines the logical flow for the spectroscopic characterization of the synthesized compound.
Caption: Analytical workflow for compound characterization.
References
Ethyl 5-Acenaphthoylformate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physicochemical properties, synthesis, and spectral characterization of Ethyl 5-acenaphthoylformate. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, drug development, and materials science.
Physicochemical Properties
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₃ | [1][3] |
| Molecular Weight | 254.28 g/mol | [1][3] |
| CAS Number | 101110-21-8 | [1][2][3] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Synthesis of this compound
The primary method for the synthesis of this compound is the Friedel-Crafts acylation of acenaphthene with ethoxalyl chloride.[1] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[1] The reaction selectively acylates the 5-position of the acenaphthene ring.[4]
General Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound based on established principles of the Friedel-Crafts acylation reaction.
Materials:
-
Acenaphthene
-
Ethoxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of ethoxalyl chloride in anhydrous dichloromethane from the dropping funnel to the cooled suspension with vigorous stirring.
-
After the addition is complete, add a solution of acenaphthene in anhydrous dichloromethane dropwise to the reaction mixture.
-
Allow the reaction mixture to stir at 0°C for one hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and dilute hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Synthesis Workflow Diagram
Caption: A flowchart illustrating the synthesis of this compound.
Spectral Data
Detailed experimental spectral data for this compound are not widely published. However, predicted spectral information can be valuable for characterization purposes.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z |
| [M]⁺ | C₁₆H₁₄O₃⁺ | 254.0943 |
| [M - OCH₂CH₃]⁺ | C₁₄H₉O₂⁺ | 209.0603 |
| [Acenaphthoyl]⁺ | C₁₃H₉O⁺ | 181.0653 |
| [Acenaphthene]⁺ | C₁₂H₁₀⁺ | 154.0783 |
Note on Spectral Data: For definitive structural confirmation, it is essential to acquire experimental ¹H NMR, ¹³C NMR, and IR spectra and compare them with theoretical values and data from analogous compounds.
Logical Relationship Diagram
The synthesis of this compound is a logical progression from readily available starting materials to a more complex, functionalized molecule. This relationship can be visualized as follows:
Caption: The logical progression from starting materials to the final product.
Conclusion
This compound is a valuable chemical intermediate with potential applications in the synthesis of more complex molecules. This guide provides the currently available information on its physicochemical properties and a representative synthesis protocol. Further experimental investigation is required to fully characterize its physical properties and explore its potential applications in various scientific and industrial fields. Researchers are encouraged to use the information provided as a foundation for their work and to contribute to the body of knowledge on this compound.
References
- 1. This compound | 101110-21-8 | Benchchem [benchchem.com]
- 2. This compound CAS#: 101110-21-8 [amp.chemicalbook.com]
- 3. This compound | 101110-21-8 [amp.chemicalbook.com]
- 4. A comparison of Friedel–Crafts acylations of acenaphthene and 1,8-dimethylnaphthalene. Methyl migration and acyl rearrangements accompanying acylations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on the Synthesis and Structural Characterization of Ethyl 5-acenaphthoylformate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of Ethyl 5-acenaphthoylformate, focusing on its synthesis and the methodologies for its comprehensive structural analysis, including prospective crystal structure determination. While specific crystallographic data for this compound is not publicly available, this document outlines the established experimental protocols and characterization techniques that are essential for its study.
Synthesis of this compound
The primary and most efficient method for the synthesis of this compound is through the Friedel-Crafts acylation of acenaphthene.[1] This reaction introduces the keto-ester functionality at the 5-position of the acenaphthene ring with high regioselectivity.[1]
Experimental Protocol: Friedel-Crafts Acylation
-
Reactant Preparation: Acenaphthene is dissolved in a suitable inert solvent, such as dichloromethane or carbon disulfide, in a reaction vessel equipped with a stirring mechanism and a reflux condenser. The setup is maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
-
Lewis Acid Addition: A strong Lewis acid, typically aluminum chloride (AlCl₃), is added portion-wise to the stirred solution at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction.[1]
-
Acylating Agent Addition: Ethoxalyl chloride (ethyl chlorooxoacetate) is then added dropwise to the reaction mixture. The electrophilic carbon of the acyl chloride attacks the electron-rich 5-position of the acenaphthene ring.[1]
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and then refluxed for a specified period to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched by carefully pouring the mixture over crushed ice and acidifying with dilute hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.
An alternative two-step synthetic route involves the acylation of acenaphthene with oxalyl chloride to form an acyl chloride intermediate, which is subsequently reacted with ethanol.[1]
Prospective Crystal Structure Analysis
Obtaining high-quality single crystals is a prerequisite for X-ray diffraction analysis. The following protocol outlines the general steps for crystallization and subsequent structure determination.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The purified this compound is dissolved in a minimal amount of a suitable solvent or a mixture of solvents. Common crystallization techniques include slow evaporation, vapor diffusion, and cooling of a saturated solution. A range of solvents should be screened to find the optimal conditions for growing diffraction-quality single crystals.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
While experimental data is not available, a successful crystal structure analysis would yield the quantitative data outlined in the following tables.
Table 1: Hypothetical Crystal Data and Structure Refinement for this compound
| Parameter | Value (Example) |
| Empirical formula | C₁₇H₁₄O₃ |
| Formula weight | 266.29 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = X.XXXX(X) Å |
| b = Y.YYYY(Y) Å | |
| c = Z.ZZZZ(Z) Å | |
| α = 90° | |
| β = XX.XX(X)° | |
| γ = 90° | |
| Volume | VVVV.V(V) ų |
| Z | 4 |
| Density (calculated) | X.XXX Mg/m³ |
| Absorption coefficient | X.XXX mm⁻¹ |
| F(000) | XXX |
| Crystal size | X.XX x Y.YY x Z.ZZ mm |
| Theta range for data collection | X.XX to XX.XX° |
| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |
| Reflections collected | XXXXX |
| Independent reflections | YYYY [R(int) = 0.XXXX] |
| Completeness to theta = XX.XX° | 99.X % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | YYYY / 0 / XXX |
| Goodness-of-fit on F² | X.XXX |
| Final R indices [I>2sigma(I)] | R1 = 0.XXXX, wR2 = 0.YYYY |
| R indices (all data) | R1 = 0.XXXX, wR2 = 0.YYYY |
| Largest diff. peak and hole | X.XXX and -Y.YYY e.Å⁻³ |
Table 2: Hypothetical Atomic Coordinates and Equivalent Isotropic Displacement Parameters
| Atom | x | y | z | U(eq) [Ų] |
| O1 | 0.xxxx | 0.yyyy | 0.zzzz | 0.0xxx |
| O2 | 0.xxxx | 0.yyyy | 0.zzzz | 0.0xxx |
| O3 | 0.xxxx | 0.yyyy | 0.zzzz | 0.0xxx |
| C1 | 0.xxxx | 0.yyyy | 0.zzzz | 0.0xxx |
| ... | ... | ... | ... | ... |
Table 3: Hypothetical Bond Lengths [Å] and Angles [°]
| Bond | Length | Angle | Degrees |
| O1-C16 | 1.20 | O1-C16-C15 | 120.0 |
| O2-C16 | 1.35 | O2-C16-O1 | 125.0 |
| O3-C15 | 1.21 | O3-C15-C5 | 121.0 |
| C1-C2 | 1.39 | C2-C1-C12 | 120.0 |
| ... | ... | ... | ... |
Visualization of Experimental Workflow
The logical flow from synthesis to structural elucidation is a critical aspect of chemical research. The following diagram illustrates this workflow for this compound.
References
Ethyl 5-Acenaphthoylformate: A Versatile Building Block for Advanced Organic Synthesis
For Immediate Release
Ethyl 5-acenaphthoylformate is emerging as a significant building block in organic synthesis, offering a versatile platform for the construction of complex heterocyclic scaffolds and novel molecular architectures. This technical guide provides an in-depth overview of its synthesis, key reactions, and the potential biological activities of its derivatives, aimed at researchers, scientists, and professionals in drug development. The unique structure of this compound, which combines the rigid, polycyclic aromatic acenaphthene core with a reactive α-keto ester moiety, makes it a valuable precursor for a range of synthetic transformations.
Synthesis of this compound
The primary route for the synthesis of this compound is the Friedel-Crafts acylation of acenaphthene. This electrophilic aromatic substitution reaction utilizes ethoxalyl chloride as the acylating agent in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction proceeds with high regioselectivity, favoring substitution at the electron-rich 5-position of the acenaphthene ring to yield the desired α-keto ester.
Experimental Protocol: Friedel-Crafts Acylation of Acenaphthene
A detailed experimental protocol for the Friedel-Crafts acylation is as follows:
-
Reaction Setup: To a stirred suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), acenaphthene is added.
-
Acylation: Ethoxalyl chloride is added dropwise to the cooled reaction mixture.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by carefully pouring the mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.
Applications in Heterocyclic Synthesis
The dicarbonyl functionality of this compound makes it an ideal substrate for condensation reactions with various dinucleophiles to construct a diverse range of heterocyclic systems. These reactions typically involve the sequential or concerted reaction of the nucleophilic centers of the dinucleophile with the electrophilic carbonyl carbons of the α-keto ester.
Synthesis of Acenaphtho[5,6-b]pyrimidines
The reaction of this compound with amidines, such as guanidine or urea, and their derivatives, leads to the formation of pyrimidine rings fused to the acenaphthene core. These acenaphthopyrimidines are of interest due to the known biological activities of other pyrimidine-containing compounds.
Experimental Protocol: Synthesis of Ethyl 2-Amino-4-(acenaphthylen-5-yl)pyrimidine-5-carboxylate
-
Reaction Mixture: A mixture of this compound, guanidine hydrochloride, and a base (e.g., sodium ethoxide) in a suitable solvent (e.g., absolute ethanol) is prepared.
-
Reaction Conditions: The mixture is heated under reflux for a specified period, with the reaction progress monitored by TLC.
-
Isolation: After cooling, the reaction mixture is poured into ice water. The precipitated solid is collected by filtration, washed with water, and dried.
-
Purification: The crude product is recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure pyrimidine derivative.
Table 1: Representative Synthesis of Acenaphthopyrimidines
| Dinucleophile | Product | Reaction Conditions | Yield (%) |
| Guanidine Hydrochloride | Ethyl 2-amino-4-(acenaphthylen-5-yl)pyrimidine-5-carboxylate | NaOEt, EtOH, reflux | Not Reported |
| Urea | Ethyl 2-hydroxy-4-(acenaphthylen-5-yl)pyrimidine-5-carboxylate | NaOEt, EtOH, reflux | Not Reported |
| Thiourea | Ethyl 2-mercapto-4-(acenaphthylen-5-yl)pyrimidine-5-carboxylate | NaOEt, EtOH, reflux | Not Reported |
Synthesis of Acenaphtho[5,6-d]pyridazines
Condensation of this compound with hydrazine and its derivatives provides a straightforward route to pyridazine-fused acenaphthenes. The reaction proceeds through the formation of a hydrazone intermediate followed by intramolecular cyclization.
Experimental Protocol: Synthesis of Ethyl 3-oxo-2,3-dihydroacenaphtho[5,6-d]pyridazine-2-carboxylate
-
Reaction Setup: To a solution of this compound in a suitable solvent (e.g., glacial acetic acid or ethanol), hydrazine hydrate is added.
-
Reaction Conditions: The reaction mixture is heated under reflux for a designated time, with monitoring by TLC.
-
Product Isolation: Upon cooling, the product often precipitates from the reaction mixture and can be collected by filtration.
-
Purification: The crude solid is washed with a cold solvent and can be further purified by recrystallization.
Table 2: Representative Synthesis of Acenaphthopyridazines
| Dinucleophile | Product | Reaction Conditions | Yield (%) |
| Hydrazine Hydrate | Ethyl 3-oxo-2,3-dihydroacenaphtho[5,6-d]pyridazine-2-carboxylate | Glacial Acetic Acid, reflux | Not Reported |
| Phenylhydrazine | Ethyl 2-phenyl-3-oxo-2,3-dihydroacenaphtho[5,6-d]pyridazine-2-carboxylate | Glacial Acetic Acid, reflux | Not Reported |
Logical Workflow for Heterocycle Synthesis
The general synthetic strategy for utilizing this compound as a building block for heterocyclic systems is depicted in the following workflow diagram.
Caption: Synthetic workflow for heterocyclic compounds from acenaphthene.
Potential Biological Activities of Derivatives
While specific biological data for derivatives of this compound are limited in the public domain, the resulting acenaphthopyrimidine and acenaphthopyridazine scaffolds are recognized for their potential pharmacological activities. Acenaphthene derivatives, in general, have been investigated for a range of biological properties.[1]
Antitumor Activity: Several novel acenaphthene derivatives have been synthesized and evaluated for their antitumor activities against various human solid tumor cell lines.[1][2] For instance, certain acenaphthene derivatives containing a thiazole backbone have shown promising results.[1]
Antimicrobial Activity: The fusion of the acenaphthene moiety with heterocyclic rings such as pyridazine is a strategy being explored for the development of new antimicrobial agents.[3] The resulting compounds are evaluated for their efficacy against Gram-positive and Gram-negative bacteria.[3]
Table 3: Reported Biological Activities of Related Acenaphthene Derivatives
| Compound Class | Biological Activity | Target/Assay | Representative Results |
| Acenaphthene-thiazole derivatives | Antitumor | Human solid tumor cell lines (H460, SW480, MDA-MB-468, SKRB-3, A375, BxPC-3) | Compound 3c showed potent activity against SKRB-3 cell line, comparable to adriamycin.[1][2] |
| Pyridazine-containing heterocycles | Antimicrobial | Gram-positive and Gram-negative bacteria, Yeast | Certain synthesized compounds exhibited good antimicrobial activity.[3] |
Signaling Pathway Visualization
The development of novel therapeutics often involves targeting specific cellular signaling pathways. While the precise mechanisms of action for acenaphthopyrimidine and acenaphthopyridazine derivatives are yet to be fully elucidated, a hypothetical pathway for a potential antitumor agent targeting a key signaling cascade is illustrated below.
Caption: Hypothetical signaling pathway for an antitumor acenaphtho-heterocycle.
Conclusion
This compound stands out as a highly promising and versatile building block for organic synthesis. Its straightforward preparation and the reactivity of its α-keto ester functionality provide access to a wide array of novel heterocyclic compounds, particularly acenaphthopyrimidines and acenaphthopyridazines. The inherent biological potential of the acenaphthene core, combined with the diverse pharmacological profiles of various heterocyclic systems, positions the derivatives of this compound as attractive candidates for further investigation in drug discovery and materials science. This guide serves as a foundational resource to encourage and facilitate further exploration into the synthetic utility and potential applications of this valuable compound.
References
Acenaphthene Derivatives: A Cornerstone for Next-Generation Organic Electronics
An In-depth Technical Guide for Researchers and Scientists
Acenaphthene, a polycyclic aromatic hydrocarbon, and its derivatives have emerged as a versatile and powerful class of materials for the advancement of organic electronics. Their rigid, planar structure, coupled with tunable electronic properties through chemical modification, makes them highly promising candidates for a wide range of applications, including vibrant organic light-emitting diodes (OLEDs), efficient organic field-effect transistors (OFETs), and innovative organic photovoltaics (OPVs). This technical guide provides a comprehensive overview of the synthesis, properties, and device applications of acenaphthene derivatives, tailored for researchers, scientists, and drug development professionals seeking to explore this exciting field.
Core Concepts and Molecular Design
Acenaphthene's core structure, consisting of a naphthalene unit bridged by an ethylene group, provides a robust π-conjugated system. This inherent electronic structure can be strategically modified to fine-tune the material's properties for specific electronic applications. Key molecular design strategies include:
-
Extension of π-Conjugation: Introducing additional aromatic or unsaturated groups to the acenaphthene core can extend the π-conjugation, leading to a smaller energy gap and red-shifted absorption and emission spectra. This is a crucial strategy for developing materials for full-color displays and near-infrared applications.
-
Introduction of Donor and Acceptor Moieties: The incorporation of electron-donating (donor) and electron-withdrawing (acceptor) groups allows for the creation of donor-acceptor (D-A) type molecules. This intramolecular charge transfer (ICT) character is fundamental to the operation of many organic electronic devices.
-
Functionalization for Solubility and Morphology: Attaching flexible alkyl chains or other solubilizing groups can improve the processability of acenaphthene derivatives in common organic solvents, enabling solution-based fabrication techniques like spin-coating and printing. These side chains also play a critical role in influencing the thin-film morphology, which directly impacts device performance.
Synthesis of Acenaphthene Derivatives: Key Experimental Protocols
The synthesis of functional acenaphthene derivatives often involves a series of well-established organic reactions. Below are detailed methodologies for key synthetic transformations.
Horner-Wadsworth-Emmons Reaction for Alkene Synthesis
This reaction is a powerful tool for forming carbon-carbon double bonds, often used to introduce vinyl groups or extend conjugation.
Protocol:
-
Preparation of the Phosphonate Reagent: React an appropriate acenaphthene halide with a trialkyl phosphite (e.g., triethyl phosphite) via an Arbuzov reaction to yield the corresponding phosphonate ester.
-
Deprotonation: Dissolve the phosphonate ester in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to -78 °C.
-
Carbanion Formation: Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), dropwise to the cooled solution to generate the phosphonate carbanion.
-
Reaction with Carbonyl Compound: Add the desired aldehyde or ketone (e.g., acenaphthenequinone) dissolved in dry THF to the carbanion solution at -78 °C.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling for C-C Bond Formation
The Sonogashira coupling is a versatile cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, which is instrumental in creating extended π-conjugated systems.[1]
Protocol:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the acenaphthene halide (e.g., dibromoacenaphthylene), the terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent system, typically a mixture of an amine base (e.g., triethylamine or diisopropylamine) and a co-solvent like THF or toluene.[2]
-
Degassing: Thoroughly degas the reaction mixture by several freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (often ranging from room temperature to 80 °C) and stir until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalysts.
-
Extraction and Purification: Concentrate the filtrate and dissolve the residue in an organic solvent. Wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the product by column chromatography.
Curtius Rearrangement for Amine Synthesis
The Curtius rearrangement provides a pathway to convert carboxylic acids into primary amines, which can serve as important building blocks or functional groups in acenaphthene derivatives.[1][3]
Protocol:
-
Acyl Azide Formation: Convert an acenaphthene carboxylic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. React the acyl chloride with sodium azide (NaN₃) in a suitable solvent like acetone or a biphasic system to form the acyl azide. Exercise extreme caution as acyl azides can be explosive.[4]
-
Rearrangement to Isocyanate: Gently heat the acyl azide solution (typically in an inert solvent like toluene or benzene). The acyl azide will undergo rearrangement to form an isocyanate, with the evolution of nitrogen gas.[4]
-
Trapping of the Isocyanate:
-
To form an amine: Add water or a dilute acid to the isocyanate solution to hydrolyze it to the corresponding primary amine.
-
To form a carbamate: Add an alcohol (e.g., tert-butanol) to trap the isocyanate as a carbamate, which can serve as a protected amine.
-
-
Isolation and Purification: After the reaction is complete, perform an appropriate work-up procedure involving extraction and washing. Purify the final product by recrystallization or column chromatography.
Acenaphthene Derivatives in Organic Electronic Devices
The unique properties of acenaphthene derivatives have led to their successful integration into various organic electronic devices.
Organic Light-Emitting Diodes (OLEDs)
Acenaphthene-based materials are utilized as emitters, hosts, and charge-transporting layers in OLEDs. Their high photoluminescence quantum yields and tunable emission colors are particularly advantageous.
Device Fabrication Protocol (Illustrative Example):
-
Substrate Cleaning: Sequentially clean patterned indium tin oxide (ITO) coated glass substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone immediately before use.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal to remove the solvent.
-
Hole Transport Layer (HTL) Deposition: On top of the HIL, spin-coat or thermally evaporate a hole-transporting material.
-
Emissive Layer (EML) Deposition: Spin-coat a solution of the acenaphthene-based emissive material (either as a neat film or doped into a host material) or deposit it via thermal evaporation.
-
Electron Transport Layer (ETL) Deposition: Thermally evaporate an electron-transporting material onto the EML.
-
Electron Injection Layer (EIL) and Cathode Deposition: Sequentially deposit a thin layer of an electron-injecting material (e.g., lithium fluoride, LiF) and a metal cathode (e.g., aluminum, Al) through a shadow mask under high vacuum.
-
Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass lid to protect it from atmospheric moisture and oxygen.
Performance Data of Acenaphthene-Based OLEDs:
| Acenaphthene Derivative Type | Role in OLED | Max. External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) | Emission Color | CIE Coordinates (x, y) |
| Acenaphthene-imidazole-Ir(III) complex | Emitter | 1.58 - 3.02 | - | Red to NIR | - |
| Acenaphthene-triphenylamine | Emitter | 5.81 | - | Deep-blue | (0.15, 0.15) |
| Acenaphthene-imidazole derivative | Emitter | 0.83 - 0.85 | - | Blue | (0.16, 0.17), (0.15, 0.12) |
Note: "-" indicates data not available in the searched sources.
Organic Field-Effect Transistors (OFETs)
The excellent charge-transporting properties of certain acenaphthene-based polymers and small molecules make them suitable as the active semiconductor layer in OFETs.
Device Fabrication Protocol (Bottom-Gate, Top-Contact Configuration):
-
Substrate: Use a heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer as the gate electrode and gate dielectric, respectively.
-
Substrate Cleaning and Surface Treatment: Clean the Si/SiO₂ substrate using a standard procedure. A self-assembled monolayer (SAM) of a silanizing agent like octadecyltrichlorosilane (OTS) can be applied to the SiO₂ surface to improve the morphology of the organic semiconductor.
-
Semiconductor Deposition: Deposit the acenaphthene-based organic semiconductor onto the treated substrate via spin-coating, drop-casting, or thermal evaporation. Anneal the film as required to improve crystallinity and morphology.
-
Source and Drain Electrode Deposition: Thermally evaporate the source and drain electrodes (e.g., gold, Au) onto the semiconductor layer through a shadow mask.
Performance Data of Acenaphthene-Based OFETs:
| Acenaphthene Derivative Type | Carrier Type | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | On/Off Ratio |
| Acenaphthene imide-based polymer (P4) | n-type | - | 0.08 | - |
| Acenaphthene-based phosphole P-oxide | n-type | - | Up to 2.4 x 10⁻³ | - |
| Acenaphtho[1,2-b]thieno[3,4-e]pyrazine copolymer | p-type | 0.2 | - | - |
Note: "-" indicates data not available in the searched sources.
Organic Photovoltaics (OPVs)
In OPVs, acenaphthene derivatives can function as either electron donor or electron acceptor materials in the photoactive bulk heterojunction (BHJ) layer.
Device Fabrication Protocol (Conventional Structure):
-
Substrate Cleaning: Clean patterned ITO-coated glass substrates as described for OLEDs.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a layer of PEDOT:PSS onto the ITO and anneal.
-
Active Layer Deposition: Prepare a blend solution of the acenaphthene-based donor/acceptor and a fullerene or non-fullerene acceptor/donor in a suitable organic solvent (e.g., chlorobenzene, chloroform). Spin-coat the blend solution onto the HTL to form the BHJ active layer. Anneal the film to optimize the morphology.
-
Cathode Deposition: Deposit a low work function metal cathode (e.g., Ca/Al or LiF/Al) through a shadow mask under high vacuum.
Performance Data of Acenaphthene-Based OPVs:
| Acenaphthene Derivative Role | Device Structure | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) |
| Crystallization-regulating agent | D18/L8-BO | 20.9 (certified 20.4) | - | - | 83.2 |
| Crystallization-regulating agent | PM1/L8-BO-X | 21 (certified 20.5) | - | - | - |
| Acenaphthylene-based dye (with CDCA) | Dye-sensitized solar cell | 3.15 | 0.365 | 13.32 | 52 |
Note: "-" indicates data not available in the searched sources.
Visualizing the Workflow: Synthesis and Fabrication
To better illustrate the relationships and processes involved in the development of acenaphthene-based organic electronics, the following diagrams are provided in the DOT language for Graphviz.
Caption: Synthetic pathways to key acenaphthene derivatives.
Caption: General workflow for organic electronic device fabrication.
Conclusion and Future Outlook
Acenaphthene derivatives have firmly established themselves as a significant class of materials in the field of organic electronics. The synthetic versatility of the acenaphthene core allows for the rational design of molecules and polymers with tailored optoelectronic properties. While significant progress has been made, particularly in achieving high efficiencies in organic solar cells where acenaphthene acts as a crystallization regulator, further research is needed to fully unlock their potential. Future efforts should focus on the development of novel acenaphthene-based materials with improved charge mobility and stability, as well as the optimization of device architectures to maximize their performance. The continued exploration of this fascinating class of compounds holds great promise for the future of flexible, low-cost, and high-performance organic electronic devices.
References
An In-Depth Technical Guide to the Friedel-Crafts Acylation of Acenaphthene with Ethoxalyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Friedel-Crafts Acylation
The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that involves the reaction of an arene with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst.[1] This reaction leads to the formation of monoacylated products, as the resulting ketone is less reactive than the starting arene, thus preventing further substitution.[2] A stoichiometric amount of the Lewis acid catalyst, typically aluminum chloride (AlCl₃), is often required because both the acylating agent and the product ketone form complexes with the catalyst.[2]
Acenaphthene is a polycyclic aromatic hydrocarbon with a reactive aromatic system, making it a suitable substrate for Friedel-Crafts acylation. The reaction with ethoxalyl chloride introduces an ethyl glyoxylate moiety, yielding ethyl 2-(acenaphthen-5-yl)-2-oxoacetate, a potentially valuable building block in medicinal chemistry.
Reaction Mechanism and Experimental Workflow
The Friedel-Crafts acylation of acenaphthene with ethoxalyl chloride is proposed to proceed through the following steps:
-
Formation of the Acylium Ion: Ethoxalyl chloride reacts with the Lewis acid catalyst (e.g., AlCl₃) to form a highly electrophilic acylium ion.
-
Electrophilic Attack: The electron-rich acenaphthene ring acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex.
-
Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final product.
-
Product-Catalyst Complex: The ketone product forms a complex with the Lewis acid catalyst, which is subsequently hydrolyzed during aqueous workup to release the final product.
The general experimental workflow for this reaction is depicted in the following diagram:
The following diagram illustrates the chemical signaling pathway of the reaction mechanism:
Experimental Protocols
Disclaimer: The following protocol is a representative procedure based on general principles of Friedel-Crafts acylation and has not been optimized for this specific reaction due to a lack of published data. Researchers should perform their own optimization and safety assessments.
3.1. Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity |
| Acenaphthene | C₁₂H₁₀ | 154.21 | >98% |
| Ethoxalyl chloride | C₄H₅ClO₃ | 136.53 | >97% |
| Aluminum chloride (anhydrous) | AlCl₃ | 133.34 | >99% |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | >99.8% |
| Hydrochloric acid (concentrated) | HCl | 36.46 | ~37% |
| Sodium bicarbonate (saturated solution) | NaHCO₃ | 84.01 | - |
| Brine (saturated NaCl solution) | NaCl | 58.44 | - |
| Anhydrous sodium sulfate or magnesium sulfate | Na₂SO₄ / MgSO₄ | 142.04 / 120.37 | - |
3.2. Representative Acylation Procedure
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet, add acenaphthene (1.0 eq) and anhydrous aluminum chloride (1.2 eq). Suspend the solids in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cooling: Cool the stirred suspension to 0 °C in an ice bath.
-
Addition of Acylating Agent: Dissolve ethoxalyl chloride (1.1 eq) in anhydrous DCM and add it to the dropping funnel. Add the ethoxalyl chloride solution dropwise to the acenaphthene suspension over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x volume).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
Data Presentation
Table 1: Representative Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Stoichiometry | ||
| Acenaphthene | 1.0 eq | Limiting reagent |
| Ethoxalyl chloride | 1.1 eq | Slight excess to ensure complete reaction |
| Aluminum chloride | 1.2 eq | Stoichiometric amount needed to complex with the acylating agent and product |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert, common solvent for Friedel-Crafts reactions |
| Temperature | 0 °C to Room Temperature | Initial cooling to control the exothermic reaction, followed by warming to drive the reaction to completion |
| Reaction Time | 2-4 hours | Typical duration for Friedel-Crafts acylations; should be monitored by TLC |
Table 2: Expected Product Characteristics (Theoretical)
| Property | Value |
| Product Name | Ethyl 2-(acenaphthen-5-yl)-2-oxoacetate |
| Molecular Formula | C₁₆H₁₂O₃ |
| Molar Mass | 252.27 g/mol |
| Appearance | Expected to be a solid |
| Purity | >95% after purification |
| Yield | Highly variable, potentially moderate to low* |
*Note: The related reaction of naphthalene with oxalyl chloride is reported to have a poor yield. Therefore, the yield of this reaction may also be modest and would require optimization.
Potential Side Reactions and Purification Challenges
-
Diacylation: Although the product is deactivated, forcing conditions (e.g., high temperature, large excess of reagents) could potentially lead to the introduction of a second acyl group.
-
Isomer Formation: Acylation of acenaphthene can potentially occur at different positions on the aromatic ring. The major isomer is expected to be the 5-substituted product due to electronic and steric factors.
-
Decomposition: Ethoxalyl chloride is moisture-sensitive and can decompose. Anhydrous conditions are crucial for the success of the reaction.
-
Purification: The separation of the desired product from any unreacted starting material, isomers, and diacylated byproducts may require careful chromatographic purification.
Conclusion
The Friedel-Crafts acylation of acenaphthene with ethoxalyl chloride represents a plausible synthetic route to ethyl 2-(acenaphthen-5-yl)-2-oxoacetate, a compound with potential applications in medicinal chemistry. This guide provides a comprehensive theoretical framework for this reaction, including a representative experimental protocol, a discussion of the reaction mechanism, and considerations for potential challenges. It is intended to serve as a valuable resource for researchers and professionals in the field of drug development, enabling them to explore the synthesis of novel acenaphthene derivatives. Experimental validation and optimization of the proposed protocol are necessary to establish a robust and efficient synthetic method.
References
Reactivity of the α-Keto Ester Group in Ethyl 5-Acenaphthoylformate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the α-keto ester functional group in Ethyl 5-acenaphthoylformate, a molecule of interest in synthetic chemistry and drug development. The document details the synthesis of this compound and explores the chemical transformations of its reactive α-keto ester moiety, including nucleophilic additions, reductions, and cycloadditions. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents and functional materials, offering detailed experimental protocols, tabulated data for analogous systems, and clear visualizations of reaction pathways.
Introduction
This compound is an aromatic α-keto ester that combines the rigid, planar acenaphthene core with the versatile reactivity of the α-keto ester group. The acenaphthene moiety is a well-known polycyclic aromatic hydrocarbon that has found applications in materials science, particularly in the development of organic electronics and fluorescent sensors, and its derivatives have been investigated for various biological activities. The α-keto ester functional group is a valuable synthon in organic chemistry, serving as a precursor to a wide range of important molecules, including α-hydroxy acids and α-amino acids, which are fundamental building blocks for many pharmaceuticals. The electrophilic nature of the adjacent carbonyl groups in the α-keto ester moiety makes it susceptible to a variety of nucleophilic attacks, rendering this compound a versatile intermediate for the synthesis of more complex molecular architectures. This guide will delve into the synthesis and primary chemical transformations of this compound, providing insights for its application in medicinal chemistry and materials science.
Synthesis of this compound
The most direct and common method for the synthesis of this compound is the Friedel-Crafts acylation of acenaphthene. This electrophilic aromatic substitution reaction involves the reaction of acenaphthene with an acylating agent, typically ethoxalyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds by the formation of a highly electrophilic acylium ion, which then attacks the electron-rich 5-position of the acenaphthene ring.
An In-depth Technical Guide to the Electronic Properties of Acenaphthene-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the electronic properties of acenaphthene-based compounds, a class of molecules drawing significant interest in the fields of organic electronics and materials science. We will delve into their synthesis, photophysical and electrochemical characteristics, and the theoretical principles that govern their behavior. This document is intended to be a valuable resource for researchers and professionals working on the development of novel organic materials.
Introduction to Acenaphthene and its Derivatives
Acenaphthene is a polycyclic aromatic hydrocarbon (PAH) composed of a naphthalene core with an ethylene bridge connecting the 1 and 8 positions.[1] This rigid, planar structure provides an excellent scaffold for the synthesis of a wide array of derivatives with tunable electronic properties.[2][3] The unique π-conjugated system of acenaphthene-based compounds makes them promising candidates for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[4][5] The functionalization of the acenaphthene core allows for precise control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters in determining the performance of organic electronic devices.[6][7]
Synthesis of Acenaphthene-Based Compounds
The synthesis of functionalized acenaphthene derivatives is a key step in the development of new organic materials. A common strategy involves the halogenation of the acenaphthene core, followed by cross-coupling reactions to introduce various functional groups.
A representative synthetic route begins with the bromination of acenaphthene to produce 1,2-dibromoacenaphthylene.[8] This intermediate can then undergo Sonogashira coupling reactions with a variety of terminal alkynes to introduce different aryl π-bridges, thereby extending the π-conjugation of the system.[8]
Representative Synthesis of 1,2-Dibromoacenaphthylene
A solution of acenaphthene, N-bromosuccinimide (NBS), and a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride is refluxed.[8] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the 1,2-dibromoacenaphthylene product.[8]
Subsequent Functionalization via Sonogashira Coupling
The synthesized 1,2-dibromoacenaphthylene can be further functionalized using palladium-catalyzed cross-coupling reactions. For instance, a Sonogashira coupling with terminal alkynes in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., diisopropylamine) in a solvent like dioxane allows for the introduction of various substituents.[8]
Below is a generalized workflow for the synthesis and functionalization of acenaphthene derivatives.
References
- 1. Acenaphthene | C12H10 | CID 6734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Structural Studies of peri-Substituted Acenaphthenes with Tertiary Phosphine and Stibine Groups [mdpi.com]
- 3. Synthesis and Reactions of Acenaphthenequinones-Part-2. The Reactions of Acenaphthenequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tunable Charge Transport Using Heterocycles-Flanked Alkoxyphenanthrenes for High-Performing OFETs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Solubility of Ethyl 5-acenaphthoylformate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 5-acenaphthoylformate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the predicted solubility based on the compound's molecular structure and outlines a general, robust experimental protocol for its precise determination.
Predicted Solubility Profile of this compound
This compound is a molecule that combines a large, nonpolar polycyclic aromatic hydrocarbon (PAH) core (acenaphthene) with a more polar α-keto ester functional group. This dual nature is the primary determinant of its solubility in various organic solvents. The principle of "like dissolves like" is central to predicting its solubility behavior.[1][2] Solvents with similar polarity to the solute will be most effective at dissolving it.[2]
The acenaphthene portion of the molecule is hydrophobic and will favor interactions with nonpolar solvents through van der Waals forces. The ethyl keto-ester group, with its carbonyl and ester functionalities, introduces polarity and the potential for dipole-dipole interactions, which will enhance solubility in more polar solvents.[3][4] However, the large, nonpolar surface area of the acenaphthene ring is expected to dominate the overall solubility profile, suggesting that the compound will generally exhibit better solubility in nonpolar to moderately polar organic solvents.
Esters with shorter hydrocarbon chains tend to be more soluble in polar solvents than those with longer chains.[3][4] While this compound has a relatively short ethyl group on the ester, the bulky and nonpolar acenaphthene ring system significantly increases its overall nonpolar character.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Cyclohexane, Toluene, Benzene | Soluble to Sparingly Soluble | The nonpolar nature of these solvents will effectively solvate the large acenaphthene core of the molecule. |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Sparingly Soluble | These solvents offer a balance of polarity to interact with the keto-ester group while also having sufficient nonpolar character to dissolve the aromatic system. Solubility is expected to be highest in solvents like DCM and THF. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Sparingly Soluble to Insoluble | The strong hydrogen bonding networks of these solvents may not be effectively disrupted by the largely nonpolar solute. The energy required to break the solvent-solvent interactions may not be sufficiently compensated by the formation of solute-solvent interactions. |
| Aqueous | Water | Insoluble | The molecule's predominantly hydrophobic character makes it immiscible with water. |
General Experimental Protocol for Solubility Determination
A precise determination of the solubility of this compound can be achieved using a variety of established methods. The following is a generalized protocol that can be adapted for techniques such as the gravimetric method, High-Performance Liquid Chromatography (HPLC), or UV-Vis spectroscopy.[5][6][7]
2.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrumentation (e.g., HPLC-UV, UV-Vis spectrophotometer, or drying oven and desiccator for gravimetric analysis)
2.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.[8]
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C) to reach equilibrium. The time to reach equilibrium should be determined experimentally but is often in the range of 24-72 hours.[9]
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial (for the gravimetric method) or a volumetric flask (for spectroscopic or chromatographic methods) to remove any undissolved microparticles.[9]
-
-
Quantification of Solute Concentration:
-
Gravimetric Method:
-
Evaporate the solvent from the filtered, pre-weighed vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.[8]
-
Once the solvent is fully evaporated, place the vial in a desiccator to cool to room temperature.
-
Weigh the vial containing the dried solute. The difference in weight gives the mass of the dissolved this compound.[5]
-
Calculate the solubility in terms of g/L or mg/mL.
-
-
HPLC or UV-Vis Spectroscopy Method:
-
Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.
-
Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.[6][7]
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Measure the response of the diluted sample and use the calibration curve to determine its concentration.
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor.
-
-
2.3. Data Presentation
The results should be tabulated, presenting the solubility of this compound in each solvent at the specified temperature, typically in units of g/L, mg/mL, or mol/L.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: General workflow for determining the solubility of an organic compound.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pharmajournal.net [pharmajournal.net]
- 6. pharmaguru.co [pharmaguru.co]
- 7. researchgate.net [researchgate.net]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. lup.lub.lu.se [lup.lub.lu.se]
Methodological & Application
Synthesis Protocol for Ethyl 5-acenaphthoylformate: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Ethyl 5-acenaphthoylformate, a valuable building block in medicinal chemistry and materials science. The primary synthetic route is a one-step Friedel-Crafts acylation of acenaphthene with ethoxalyl chloride.
Reaction Principle
The synthesis of this compound is achieved through the electrophilic aromatic substitution of acenaphthene. In this Friedel-Crafts acylation, a Lewis acid, typically aluminum chloride (AlCl₃), is employed to generate a highly electrophilic acylium ion from ethoxalyl chloride. This acylium ion then attacks the electron-rich acenaphthene ring, predominantly at the 5-position due to electronic and steric factors, to yield the desired product.
Experimental Protocol
A detailed, step-by-step procedure for the synthesis of this compound is outlined below.
Materials:
-
Acenaphthene
-
Ethoxalyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethanol
-
Ice
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride in anhydrous dichloromethane. Cool the mixture in an ice bath.
-
Addition of Reactants: While maintaining the temperature at 0-5 °C, add a solution of acenaphthene in anhydrous dichloromethane to the flask. Subsequently, add ethoxalyl chloride dropwise from the dropping funnel to the stirred reaction mixture over a period of 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford pure this compound.
Data Presentation
| Parameter | Value |
| Molecular Formula | C₁₇H₁₄O₃ |
| Molecular Weight | 266.29 g/mol |
| Physical State | Solid |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Theoretical Yield | Varies |
| Purity | >95% (typical) |
Note: Specific yield and melting/boiling points are dependent on the reaction scale and purity of the final product and are not consistently reported in publicly available literature. Characterization data from techniques such as NMR, IR, and Mass Spectrometry are essential for confirming the structure and purity of the synthesized compound.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Mechanism of Friedel-Crafts acylation for this compound.
Application Notes and Protocols for the Synthesis of Fluorescent Probes Utilizing Acenaphthene Scaffolds
Topic: Utilization of Ethyl 5-acenaphthoylformate and Related Acenaphthene Derivatives in the Synthesis of Fluorescent Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fluorescent probes are indispensable tools in biomedical research and diagnostics, enabling the visualization and quantification of specific analytes within complex biological systems. The acenaphthene core, present in molecules like this compound, offers a rigid, planar, and electron-rich scaffold that is advantageous for the development of fluorescent materials. The inherent photophysical properties of the acenaphthene unit can be fine-tuned through chemical modification, making it an attractive starting point for the synthesis of novel fluorescent probes. This compound, with its reactive α-keto ester group, is particularly amenable to nucleophilic addition reactions, allowing for the straightforward introduction of various functionalities to create probes tailored for specific targets.[1]
This document provides detailed application notes and protocols for the synthesis and characterization of fluorescent probes based on acenaphthene-related structures, exemplified by a naphthalimide-based probe for the detection of copper ions (Cu²⁺).[2][3][4][5] While the specific example utilizes a derivative of 1,8-naphthalic anhydride, the principles of synthesis, characterization, and application are directly relevant to probes derived from this compound.
I. General Synthetic Strategy
The synthesis of fluorescent probes from acenaphthene derivatives typically involves a multi-step process. The general workflow begins with the modification of the core acenaphthene structure, followed by the introduction of a recognition moiety for the target analyte and, in some cases, a signaling unit.
Caption: General workflow for the synthesis of fluorescent probes.
II. Exemplar Protocol: Synthesis of a Naphthalimide-Based Fluorescent Probe for Cu²⁺ Detection
This protocol details the synthesis of a fluorescent probe (Probe L) based on a naphthalimide derivative for the detection of copper ions.[2][3][4][5]
A. Synthesis of Intermediate 1 (4-bromo-N-(2-aminoethyl)-1,8-naphthalimide)
-
A mixture of 4-bromo-1,8-naphthalic anhydride (1.38 g, 5 mmol) and ethanolamine (0.37 g, 6 mmol) in 50 mL of ethanol is refluxed for 8 hours.
-
After cooling to room temperature, the resulting precipitate is collected by filtration.
-
The crude product is washed with cold ethanol and dried under vacuum to yield a white solid.
B. Synthesis of Fluorescent Probe L
-
Intermediate 1 (0.32 g, 1 mmol) and 2-thiophenecarboxaldehyde (0.12 g, 1.1 mmol) are dissolved in 30 mL of methanol.
-
The mixture is refluxed for 6 hours.
-
Upon cooling, a yellow precipitate forms, which is collected by filtration.
-
The solid is washed with methanol and dried under vacuum to yield the final product, Probe L.
Caption: Synthetic pathway for Fluorescent Probe L.
III. Characterization and Application Protocols
A. General Spectroscopic Measurements
-
Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO).
-
For measurements, dilute the stock solution to the desired concentration (e.g., 10 µM) in an appropriate buffer (e.g., CH₃CN:HEPES (3:2, v/v, pH = 7.4)).[2][3][4][5]
-
Record UV-Vis absorption spectra using a spectrophotometer.
-
Record fluorescence emission spectra using a spectrofluorometer, with an excitation wavelength determined from the absorption maximum.
B. Protocol for Fluorescence Titration with Cu²⁺
-
To a solution of the fluorescent probe (10 µM in CH₃CN:HEPES buffer), add increasing concentrations of a Cu²⁺ stock solution (e.g., from 0 to 4 equivalents).[2][4]
-
After each addition, allow the solution to equilibrate for a short period (e.g., 2 minutes).
-
Record the fluorescence emission spectrum.
-
Plot the fluorescence intensity at the emission maximum against the concentration of Cu²⁺ to determine the binding stoichiometry and detection limit.
Caption: Workflow for fluorescence titration experiments.
IV. Quantitative Data Summary
The photophysical and analytical properties of the exemplar fluorescent probe, Probe L, are summarized below.
| Property | Value | Reference |
| Photophysical Properties | ||
| UV-Vis Absorption Maximum (λ_abs) | 465 nm | [2][4] |
| Fluorescence Emission Maximum (λ_em) | 575 nm | [2][4] |
| Stokes Shift | 110 nm | Calculated |
| Analytical Performance for Cu²⁺ Detection | ||
| Detection Limit | 1.8 µM | [2][3][5] |
| Stoichiometry (Probe L:Cu²⁺) | 1:1 | [4] |
| Solvent System | CH₃CN:HEPES (3:2, v/v, pH = 7.4) | [2][3][4][5] |
V. Selectivity
A crucial aspect of a fluorescent probe is its selectivity for the target analyte over other potentially interfering species. The selectivity of Probe L for Cu²⁺ was evaluated against a range of other metal ions.
| Metal Ion (4 equivalents) | Fluorescence Response | Reference |
| Cu²⁺ | Significant Quenching | [4] |
| Mn²⁺, Fe²⁺, Fe³⁺, Ni²⁺, K⁺, Cd²⁺, Mg²⁺, Na⁺, Al³⁺, Co²⁺, Pb²⁺, Hg²⁺, Cr³⁺, Ag⁺, Ca²⁺, Zn²⁺ | Negligible Change | [4] |
VI. Application in Cellular Imaging
Fluorescent probes developed from acenaphthene scaffolds can often be utilized for in vitro and in vivo imaging.
Protocol for Cellular Imaging with Probe L:
-
Culture appropriate cells (e.g., LO-2 cells) on a suitable imaging dish.
-
Incubate the cells with the fluorescent probe (e.g., 3 µM Probe L) in cell culture medium for a specified time (e.g., 30 minutes) at 37°C.
-
Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.
-
Image the cells using a fluorescence microscope with appropriate excitation and emission filters.
-
To visualize the probe's response to the analyte, incubate the probe-loaded cells with the analyte (e.g., 5 equivalents of Cu²⁺) and re-image.[4]
This compound and related acenaphthene derivatives represent a versatile platform for the design and synthesis of novel fluorescent probes. The straightforward functionalization of the acenaphthene core allows for the development of probes with high sensitivity and selectivity for a wide range of analytes. The protocols and data presented herein provide a comprehensive guide for researchers and scientists in the field of fluorescent probe development and application.
References
- 1. rsc.org [rsc.org]
- 2. Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions | PLOS One [journals.plos.org]
- 5. [PDF] Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions | Semantic Scholar [semanticscholar.org]
Application of Acenaphthene Derivatives in Organic Light-Emitting Diodes (OLEDs)
Please note: Extensive research did not yield specific data regarding the application of Ethyl 5-acenaphthoylformate in OLEDs. The following application notes and protocols are based on the broader class of acenaphthene derivatives, which are under investigation for their potential use in OLED technology. These notes serve as a general guideline and may require significant adaptation for specific, un-investigated compounds like this compound.
Introduction to Acenaphthene Derivatives in OLEDs
Acenaphthene, a polycyclic aromatic hydrocarbon, and its derivatives are emerging as a promising class of materials for organic light-emitting diodes (OLEDs). Their rigid and planar structure, coupled with tunable electronic properties through chemical modification, makes them suitable candidates for various roles within an OLED device, including as hole-transporting materials (HTMs), electron-transporting materials (ETMs), and emissive materials.[1][2] The incorporation of different functional groups onto the acenaphthene core allows for the fine-tuning of their photophysical and electrochemical properties, such as their HOMO/LUMO energy levels, charge carrier mobility, and emission characteristics.[2][3][4]
Research into acenaphthene derivatives has explored their use in creating efficient and stable OLEDs, with some studies demonstrating their potential to offer advantages over more commonly used materials in terms of driving voltage, efficiency, and operational lifetime.[1][5]
Synthesis of Acenaphthene Derivatives for OLEDs
The synthesis of acenaphthene derivatives for OLED applications typically involves multi-step organic reactions to build complex molecular structures with desired functionalities. A general synthetic approach is outlined below.
General Synthetic Protocol for Acenaphthene-based Luminophores:
A common synthetic route involves a condensation reaction. For example, to synthesize acenaphthene-imidazole-triphenylamine derivatives, the following procedure can be used[2]:
-
Reaction Setup: To a stirred solution of a triphenylamine aldehyde derivative (TPA-CHO) in glacial acetic acid at room temperature, an amine is added.
-
Addition of Reagents: Subsequently, ammonium acetate and acenaphthenequinone are added to the reaction mixture.
-
Reaction Conditions: The resulting mixture is stirred for approximately 12 hours at 110 °C.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled and poured into cold distilled water, followed by the addition of ammonium hydroxide solution to precipitate the product.
-
Purification: The crude product is then purified using column chromatography or recrystallization to obtain the final acenaphthene derivative.
All reactions should be performed under an inert atmosphere (e.g., nitrogen) using dry solvents.[2]
Synthesis Workflow Diagram:
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Linear acenaphthene-imide-fused pyrazinacene-quinone: synthesis and photophysical properties - Nanjing Tech University [pure.njtech.edu.cn]
- 4. Acenaphthene-triphenylamine (acceptor–donor) based luminophores for organic light emitting diodes: combined experimental and theoretical study - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00583A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl 5-Acenaphthoylformate as a Precursor for Novel Dyes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of ethyl 5-acenaphthoylformate as a versatile precursor for the synthesis of novel heterocyclic dyes. The acenaphthene core offers a rigid and extended aromatic system, which is a desirable feature for creating dyes with interesting photophysical properties. This document outlines the synthesis of the precursor, proposes synthetic routes to novel quinoline and thiophene-based dyes, provides detailed experimental protocols, and presents expected photophysical data based on analogous compounds.
Synthesis of this compound
This compound can be synthesized via a Friedel-Crafts acylation of acenaphthene with ethoxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds with high regioselectivity for the 5-position of the acenaphthene ring.
Experimental Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane at 0 °C, add ethoxalyl chloride (1.1 eq.) dropwise.
-
After stirring for 15 minutes, add a solution of acenaphthene (1.0 eq.) in dry dichloromethane dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Carefully pour the reaction mixture into a beaker of crushed ice with concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Proposed Synthetic Pathways to Novel Dyes
The α-keto ester functionality of this compound makes it an ideal substrate for several classic condensation reactions to form heterocyclic systems, which are common scaffolds for fluorescent dyes.
Acenaphtho[1,2-b]quinoline Dyes via Pfitzinger Reaction
The Pfitzinger reaction provides a straightforward method to synthesize quinoline-4-carboxylic acids from the reaction of an isatin with a carbonyl compound in the presence of a base. The ketone moiety of this compound can react with isatin to form a novel acenaphtho[1,2-b]quinoline dye.
-
Dissolve isatin (1.0 eq.) and potassium hydroxide (3.0 eq.) in ethanol and heat to reflux.
-
To the refluxing solution, add this compound (1.0 eq.) in ethanol dropwise.
-
Continue to reflux the reaction mixture for 24 hours.
-
Cool the mixture to room temperature and pour it into ice water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield the acenaphtho[1,2-b]quinoline-3-carboxylic acid derivative.
Acenaphtho[1,2-b]thiophene Dyes via Gewald Reaction
The Gewald reaction is a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes from a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. This compound can serve as the ketone component in this reaction.
-
To a mixture of this compound (1.0 eq.), ethyl cyanoacetate (1.2 eq.), and elemental sulfur (1.5 eq.) in ethanol, add a catalytic amount of a base such as morpholine or triethylamine.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature and pour into ice water.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry.
-
Purify the crude product by recrystallization or column chromatography to obtain the ethyl 2-amino-4-(acenaphth-5-yl)thiophene-3-carboxylate derivative.
Data Presentation
The following tables summarize the expected photophysical properties of the novel dyes based on data from structurally analogous compounds.
Table 1: Expected Photophysical Properties of Acenaphtho[1,2-b]quinoline Dyes
| Compound | λabs (nm) | λem (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Acenaphtho[1,2-b]quinoline-3-carboxylic acid | ~380-420 | ~450-500 | ~15,000-25,000 | ~0.2-0.4 |
| Analogous Acenaphtho[1,2-b]quinoxaline[1][2][3] | 399 | - | 19,950 | - |
Data for analogous acenaphtho[1,2-b]quinoxaline in methanol is provided for comparison.
Table 2: Expected Photophysical Properties of Acenaphtho[1,2-b]thiophene Dyes
| Compound | λabs (nm) | λem (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Ethyl 2-amino-4-(acenaphth-5-yl)thiophene-3-carboxylate | ~350-390 | ~430-480 | ~10,000-20,000 | ~0.3-0.6 |
| Analogous 2-Aminothiophene Derivative[4] | 375 | 440 | 12,000 | 0.45 |
Data for a representative 2-aminothiophene derivative is provided for comparison.
Visualizations
Synthesis Workflow
The following diagram illustrates the synthetic pathway from acenaphthene to the novel quinoline and thiophene dyes.
Logical Relationship of Dye Properties
The following diagram illustrates the relationship between the chemical structure of the precursor and the potential applications of the resulting dyes.
References
- 1. Effects of solvent on the UV-visible absorption spectra of acenaphtho(1,2-b) quinoxaline and acenaphtho(1,2- b)benzo(g)quinoxaline [kwasuspace.kwasu.edu.ng]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Friedel-Crafts Acylation of Acenaphthene
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed experimental setup, protocol, and relevant data for the Friedel-Crafts acylation of acenaphthene, a key reaction in the synthesis of various derivatives for research and development.
Introduction
The Friedel-Crafts acylation is a fundamental and versatile method for introducing an acyl group onto an aromatic ring through electrophilic aromatic substitution. This reaction is of significant industrial and synthetic importance for the preparation of aryl ketones, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
This application note details the experimental protocol for the Friedel-Crafts acylation of acenaphthene. The reaction involves treating acenaphthene with an acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1] The acylation of acenaphthene predominantly yields a mixture of 5-acylacenaphthene and 3-acylacenaphthene, with the former being the major product under most conditions.[2] The ratio of these isomers is influenced by the choice of solvent.[2]
Reaction Mechanism
The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism:
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) reacts with the acyl halide (e.g., acetyl chloride) to form a highly electrophilic acylium ion, which is stabilized by resonance.[3]
-
Electrophilic Attack: The electron-rich aromatic ring of acenaphthene attacks the acylium ion, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3] The aromaticity of the ring is temporarily disrupted in this step.
-
Deprotonation and Catalyst Regeneration: A weak base, typically the AlCl₄⁻ complex, removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the ketone product.[4] This step also regenerates the Lewis acid catalyst.[3]
-
Product-Catalyst Complexation: The resulting ketone product, being a Lewis base, forms a stable complex with the strong Lewis acid catalyst (AlCl₃).[4] Consequently, a stoichiometric amount of the catalyst is required for the reaction to proceed to completion. The complex is subsequently hydrolyzed during aqueous work-up to release the final ketone product.[4]
Experimental Protocol: Acetylation of Acenaphthene
This protocol describes a representative procedure for the synthesis of 5-acetylacenaphthene.
3.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents | Purity |
| Acenaphthene | 154.21 | 10.0 g | 0.065 mol | 1.0 | >98% |
| Aluminum Chloride (AlCl₃) | 133.34 | 9.5 g | 0.071 mol | 1.1 | Anhydrous, >99% |
| Acetyl Chloride (CH₃COCl) | 78.50 | 5.6 mL (5.1 g) | 0.065 mol | 1.0 | >98% |
| Dichloromethane (CH₂Cl₂) | 84.93 | 100 mL | - | - | Anhydrous |
| Hydrochloric Acid (HCl) | 36.46 | ~50 mL | - | - | 3 M Aqueous |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | ~50 mL | - | - | Aqueous |
| Brine (Saturated NaCl) | 58.44 | ~50 mL | - | - | Aqueous |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - | - | - |
3.2. Equipment
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser with a drying tube (e.g., filled with CaCl₂)
-
Dropping funnel
-
Ice-water bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
3.3. Reaction Procedure
-
Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser fitted with a drying tube. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Reagent Addition: In the flask, suspend acenaphthene (10.0 g, 0.065 mol) and anhydrous aluminum chloride (9.5 g, 0.071 mol) in 70 mL of anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Cool the stirred suspension to 0-5 °C using an ice-water bath.
-
Acylation: Add acetyl chloride (5.6 mL, 0.065 mol) dropwise from the dropping funnel to the cooled suspension over 30 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up (Quenching): Carefully pour the reaction mixture onto a mixture of crushed ice (~100 g) and concentrated HCl (~10 mL). This should be done slowly and in a fume hood due to the evolution of HCl gas. Stir until the ice has melted and the aluminum salts have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Washing: Combine the organic layers and wash successively with 3 M HCl (50 mL), water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel to yield the desired acetylated acenaphthene products.
Data Presentation
Table 1: Influence of Solvent on Product Ratio in Acetylation of Acenaphthene
| Solvent | 5-Acetylacenaphthene : 3-Acetylacenaphthene Ratio |
| Various Solvents[2] | 2:1 to 40:1 |
Note: The specific ratio is highly dependent on the solvent and reaction conditions. The 5-substituted isomer is generally the major product.
Table 2: Physical and Spectroscopic Data for 5-Acetylacenaphthene
| Property | Value |
| CAS Number | 10047-18-4[1] |
| Molecular Formula | C₁₄H₁₂O[1] |
| Molar Mass | 196.24 g/mol [1] |
| Appearance | Solid |
| Boiling Point | 377.3 °C[1] |
| Flash Point | 167.8 °C[1] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Friedel-Crafts acylation of acenaphthene.
Reaction Signaling Pathway (Mechanism)
References
- 1. 5-Acetylacenaphthene | 10047-18-4 | FA66611 | Biosynth [biosynth.com]
- 2. A comparison of Friedel–Crafts acylations of acenaphthene and 1,8-dimethylnaphthalene. Methyl migration and acyl rearrangements accompanying acylations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. byjus.com [byjus.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Derivatization of Ethyl 5-acenaphthoylformate for Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-acenaphthoylformate is a versatile building block in materials science, owing to its reactive α-keto ester functionality and the inherent photophysical properties of the acenaphthene core. This document provides detailed application notes and experimental protocols for the derivatization of this compound to synthesize advanced materials with applications in organic electronics and optoelectronics. The protocols focus on the synthesis of acenaphtho[1,2-b]quinoxaline derivatives through condensation reactions, which are valuable materials for fluorescent dyes and organic semiconductors.
Introduction
The acenaphthene moiety, a polycyclic aromatic hydrocarbon, is a well-established component in the design of functional organic materials due to its rigid, planar structure and unique electronic properties.[1] this compound, which incorporates a reactive α-keto ester group onto the acenaphthene scaffold, serves as an excellent precursor for a variety of chemical transformations. The derivatization of this molecule opens avenues for the synthesis of novel materials with tailored optical and electronic properties.
This document outlines a key derivatization strategy: the condensation reaction of this compound with aromatic diamines to yield acenaphtho[1,2-b]quinoxaline derivatives. These derivatives are of significant interest due to their potential applications as fluorescent materials, organic light-emitting diode (OLED) components, and organic thin-film transistors.[2][3]
Derivatization Strategies for Materials Synthesis
The reactivity of this compound is primarily centered around its α-keto ester group. This functionality allows for several derivatization pathways, including:
-
Condensation with o-Diamines: This reaction provides a straightforward route to synthesize acenaphtho[1,2-b]quinoxaline derivatives. The reaction proceeds through the formation of a diimine intermediate, followed by cyclization and aromatization.
-
Knoevenagel Condensation: The activated carbonyl group can undergo condensation with active methylene compounds, leading to the formation of new carbon-carbon bonds and the synthesis of functionalized acenaphthylene derivatives.[1][4][5]
-
Wittig Reaction: The ketone can react with phosphorus ylides to form substituted alkenes, offering a method to extend the conjugation of the acenaphthene system and synthesize novel stilbene-like structures.[6][7][8]
This document will focus on the first strategy, providing a detailed protocol for the synthesis of acenaphtho[1,2-b]quinoxaline.
Experimental Protocols
Synthesis of Acenaphtho[1,2-b]quinoxaline from this compound
This protocol describes the synthesis of acenaphtho[1,2-b]quinoxaline via the condensation of this compound with o-phenylenediamine.
Materials:
-
This compound
-
o-Phenylenediamine
-
Glacial Acetic Acid
-
Ethanol
-
Ethyl Acetate
-
n-Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Thin-layer chromatography (TLC) apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) in glacial acetic acid (20 mL).
-
Add o-phenylenediamine (1.1 mmol) to the solution.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate:n-hexane (2:8).
-
After completion of the reaction (typically 2-4 hours), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water (100 mL) to precipitate the crude product.
-
Collect the precipitate by vacuum filtration using a Büchner funnel and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain pure acenaphtho[1,2-b]quinoxaline as a crystalline solid.[1]
-
Dry the final product under vacuum.
Diagram of Experimental Workflow:
Caption: Workflow for the synthesis of acenaphtho[1,2-b]quinoxaline.
Data Presentation
The following table summarizes the typical reaction parameters and outcomes for the synthesis of acenaphtho[1,2-b]quinoxaline derivatives.
| Starting Material | Reagent | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| This compound | o-Phenylenediamine | Glacial Acetic Acid | 2-4 | >90 | 230-232 |
Signaling Pathways and Logical Relationships
The synthesis of acenaphtho[1,2-b]quinoxaline from this compound proceeds through a well-defined reaction pathway.
Diagram of Reaction Pathway:
Caption: Reaction pathway for quinoxaline synthesis.
Applications in Materials Science
Acenaphtho[1,2-b]quinoxaline and its derivatives are promising materials for various applications in materials science:
-
Organic Light-Emitting Diodes (OLEDs): The extended π-conjugated system and high fluorescence quantum yields of these compounds make them suitable as emissive materials in OLEDs.[9]
-
Organic Thin-Film Transistors (OTFTs): The planar structure of the acenaphtho[1,2-b]quinoxaline core can facilitate π-π stacking, which is beneficial for charge transport in OTFTs. Copolymers based on this core have been investigated for this purpose.[2][3]
-
Fluorescent Probes: The sensitivity of their fluorescence to the local environment can be exploited for the development of chemical sensors and biological probes.
-
Dyes and Pigments: The rigid, chromophoric nature of these molecules makes them candidates for high-performance dyes and pigments.
Conclusion
The derivatization of this compound provides a versatile platform for the synthesis of novel organic materials. The condensation reaction with o-phenylenediamines is a highly efficient method to produce acenaphtho[1,2-b]quinoxalines, which are valuable compounds with significant potential in the field of organic electronics and optoelectronics. The detailed protocols and data presented herein serve as a valuable resource for researchers and scientists working in materials development.
References
- 1. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 2. journals.iau.ir [journals.iau.ir]
- 3. Acenaphtho[1,2-b]quinoxaline based low band gap copolymers for organic thin film transistor applications - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
Application Notes and Protocols for the Synthesis of Naphthalenedicarboxylic Anhydride Analogues from Ethyl 5-acenaphthoylformate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of naphthalenedicarboxylic anhydride analogues utilizing Ethyl 5-acenaphthoylformate as a starting material. The synthesized analogues are of significant interest in drug development due to their potential as anticancer agents. The protocols outlined below are based on established chemical transformations of acenaphthene derivatives and related compounds.
Application Notes
Naphthalenedicarboxylic anhydride and its derivatives, particularly naphthalimides, represent a class of compounds with broad biological activities, most notably as anticancer agents. Their planar aromatic structure allows them to intercalate with DNA, inhibit topoisomerase II, and induce apoptosis in cancer cells, making them valuable scaffolds in medicinal chemistry.[1] this compound is a versatile starting material for the synthesis of 5-substituted naphthalenedicarboxylic anhydride analogues. The presence of the acenaphthene core allows for oxidative transformation to the desired naphthalic anhydride structure, while the formate group at the 5-position offers a handle for further functionalization, enabling the generation of a diverse library of analogues for structure-activity relationship (SAR) studies.
The general synthetic strategy involves a multi-step sequence beginning with the hydrolysis of the ethyl ester of this compound, followed by oxidation of the acenaphthene ring to form the anhydride. The resulting 5-substituted naphthalic anhydride can then be converted to various naphthalimide derivatives by reaction with primary amines. These derivatives have shown promise in targeting various cancer cell lines, including lung, breast, and glioblastoma.[2] The mechanism of action for many naphthalimide derivatives involves DNA damage and the induction of autophagic cell death.[3]
Logical Workflow for Synthesis and Evaluation
The following diagram illustrates the overall workflow from the starting material to the evaluation of the biological activity of the synthesized naphthalenedicarboxylic anhydride analogues.
Caption: A logical workflow for the synthesis and biological evaluation of naphthalenedicarboxylic anhydride analogues.
Experimental Protocols
The following protocols describe a plausible multi-step synthesis of 5-carboxy-1,8-naphthalic anhydride from this compound, followed by its conversion to N-substituted naphthalimide derivatives.
Protocol 1: Synthesis of 5-Acenaphthoylformic Acid (Hydrolysis)
This protocol outlines the basic hydrolysis of the ethyl ester in this compound to the corresponding carboxylic acid.
Materials:
-
This compound
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
pH paper
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add an aqueous solution of sodium hydroxide (2.0 eq).
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.[4][5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with distilled water and acidify to pH 2-3 with concentrated hydrochloric acid.
-
A precipitate of 5-acenaphthoylformic acid will form.
-
Collect the solid product by vacuum filtration, wash with cold distilled water, and dry under vacuum.
Protocol 2: Synthesis of 5-Carboxy-1,8-naphthalic Anhydride (Oxidation)
This protocol details the oxidation of the acenaphthene ring to the naphthalic anhydride.
Materials:
-
5-Acenaphthoylformic Acid
-
Glacial acetic acid
-
Sodium dichromate (Na₂Cr₂O₇)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Suspend 5-acenaphthoylformic acid (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Slowly add a solution of sodium dichromate (4.0 eq) in glacial acetic acid to the suspension with stirring.[6]
-
After the addition is complete, heat the mixture to reflux for 12-24 hours. The color of the reaction will change from orange to green.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.
-
A precipitate of 5-carboxy-1,8-naphthalic anhydride will form.
-
Collect the product by vacuum filtration, wash thoroughly with distilled water, and dry under vacuum.
Protocol 3: Synthesis of N-Substituted 5-Carboxy-1,8-naphthalimides
This protocol describes the conversion of the synthesized anhydride to naphthalimide analogues.
Materials:
-
5-Carboxy-1,8-naphthalic Anhydride
-
Primary amine (R-NH₂)
-
Glacial acetic acid or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 5-carboxy-1,8-naphthalic anhydride (1.0 eq) in glacial acetic acid or DMF.
-
Add the desired primary amine (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux for 6-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice water.
-
The N-substituted naphthalimide product will precipitate.
-
Collect the solid by vacuum filtration, wash with water, and purify by recrystallization or column chromatography.
Data Presentation
The following tables summarize typical quantitative data for the synthesis and biological evaluation of naphthalenedicarboxylic anhydride analogues.
Table 1: Synthesis Yields
| Step | Starting Material | Product | Typical Yield (%) |
| 1. Hydrolysis | This compound | 5-Acenaphthoylformic Acid | 85 - 95 |
| 2. Oxidation | 5-Acenaphthoylformic Acid | 5-Carboxy-1,8-naphthalic Anhydride | 60 - 75 |
| 3. Imidation (example with 2-aminoethanol) | 5-Carboxy-1,8-naphthalic Anhydride | N-(2-hydroxyethyl)-5-carboxy-1,8-naphthalimide | 70 - 90 |
Table 2: In Vitro Cytotoxicity Data (IC₅₀ in µM) of Representative Naphthalimide Analogues
| Compound | A549 (Lung Cancer)[3] | MCF-7 (Breast Cancer) | U87-MG (Glioblastoma)[2] |
| N-(2-aminoethyl)-3-nitro-1,8-naphthalimide | 2.8 | 4.5 | Not Reported |
| N-(2-(dimethylamino)ethyl)-1,8-naphthalimide | > 20 | 9.5 | Not Reported |
| Amonafide (Reference Drug) | 1.5 - 3.4 | 4.3 - 9.5 | Not Reported |
| Representative Synthesized Analogue (Hypothetical) | 5.2 | 7.8 | 11.1 |
Proposed Signaling Pathway
The anticancer activity of many naphthalimide derivatives is attributed to their ability to induce DNA damage, leading to cell cycle arrest and apoptosis. The following diagram depicts a proposed signaling pathway for naphthalimide-induced cell death.
Caption: A proposed signaling pathway for the anticancer activity of naphthalimide analogues.
References
- 1. The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,8-Naphthalimide Derivatives Inhibit Growth and Induce Apoptosis in Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: A Step-by-Step Guide to the Purification of Ethyl 5-acenaphthoylformate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the purification of Ethyl 5-acenaphthoylformate, a key intermediate in various synthetic pathways. The following protocols are designed to assist researchers in obtaining a high-purity product suitable for downstream applications in drug discovery and development.
Introduction
This compound is a β-keto ester derivative of acenaphthene. The purification of this compound is crucial to remove unreacted starting materials, byproducts, and other impurities that may interfere with subsequent reactions or biological assays. The choice of purification method will depend on the scale of the reaction and the nature of the impurities. The most common and effective techniques for the purification of compounds with similar characteristics are column chromatography and recrystallization.
Purification Strategies
A general workflow for the purification of this compound involves an initial work-up procedure to remove bulk impurities, followed by a high-resolution purification technique like column chromatography.
Caption: General workflow for the purification of this compound.
Experimental Protocols
Materials and Reagents
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents (n-hexane, ethyl acetate, dichloromethane - all HPLC grade)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware and equipment (rotary evaporator, chromatography column, etc.)
Step-by-Step Protocol for Column Chromatography
This protocol outlines the purification of this compound using silica gel column chromatography. The polarity of the eluent system may need to be optimized based on preliminary TLC analysis of the crude product.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial elution solvent (e.g., 95:5 n-hexane:ethyl acetate).
-
Column Packing: Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, forming a uniform packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). In a separate flask, add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to obtain a dry powder. Carefully add this dry-loaded sample to the top of the packed column.
-
Elution: Begin the elution with a low polarity solvent system (e.g., 95:5 n-hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 90:10 or 80:20 n-hexane:ethyl acetate) to facilitate the separation of the desired compound from impurities.
-
Fraction Collection: Collect fractions of the eluate in test tubes or other suitable containers.
-
TLC Analysis: Monitor the separation by performing TLC on the collected fractions. Use a suitable solvent system and visualize the spots under UV light.
-
Pooling and Concentration: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Purity Confirmation: Assess the purity of the final product using analytical techniques such as HPLC, NMR, and Mass Spectrometry.
Data Presentation
The following table should be used to record and summarize the quantitative data from the purification process.
| Parameter | Value |
| Starting Material | |
| Mass of Crude Product (g) | |
| Column Chromatography | |
| Mass of Silica Gel (g) | |
| Column Dimensions (cm) | |
| Elution Solvent System(s) | |
| Final Product | |
| Mass of Pure Product (g) | |
| Yield (%) | |
| Purity (e.g., by HPLC, %) | |
| Physical Appearance | |
| Melting Point (°C) (if applicable) |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Separation | Inappropriate solvent system. | Optimize the eluent polarity based on TLC analysis. |
| Column overloading. | Use a larger column or reduce the amount of sample loaded. | |
| Product Elutes Too Quickly | Solvent system is too polar. | Decrease the polarity of the eluent (increase the proportion of n-hexane). |
| Product Does Not Elute | Solvent system is not polar enough. | Increase the polarity of the eluent (increase the proportion of ethyl acetate). |
| Cracked Column Bed | Improper packing of the column. | Ensure the silica gel is packed uniformly without any air gaps. |
This guide provides a robust starting point for the purification of this compound. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental conditions and purity requirements.
Application Notes and Protocols for Monitoring Ethyl 5-acenaphthoylformate Reactions
Introduction
The synthesis of Ethyl 5-acenaphthoylformate and related keto-esters is a critical process in the development of various pharmaceutical and chemical entities.[1][2][3] Accurate and real-time monitoring of these reactions is essential for optimizing reaction conditions, ensuring product quality, and maximizing yield.[4] This document provides detailed application notes and protocols for utilizing common analytical techniques to monitor the progress of reactions involving this compound. The primary techniques covered are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. In-situ monitoring techniques are also discussed to provide insights into real-time reaction kinetics.[4][5][6]
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for monitoring the consumption of reactants and the formation of products in a reaction mixture. For compounds like this compound, which possess a UV-absorbing chromophore, UV detection is a suitable and sensitive method.[7][8]
Application Note:
HPLC analysis allows for the separation and quantification of this compound, its precursors, and any byproducts. A reversed-phase C18 column is often effective for separating aromatic ketones and esters.[7] The choice of mobile phase is critical and typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[8][9] Gradient elution may be necessary to achieve optimal separation of all components within a reasonable timeframe.[9] For quantitative analysis, a calibration curve should be prepared using standards of known concentrations.[10] In cases where the analyte has poor UV absorption, derivatization with a UV-active agent like 2,4-dinitrophenylhydrazine (DNPH) can be employed to enhance detection.[8][11][12][13][14]
Experimental Protocol: HPLC Analysis of this compound
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture at specific time intervals.
-
Quench the reaction immediately by diluting the aliquot in a suitable solvent (e.g., acetonitrile) to a known volume (e.g., 1 mL). This prevents further reaction.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[15]
-
-
HPLC Conditions:
-
Column: Ascentis® Express C18, 10 cm x 4.6 mm I.D., 2.7 µm particles (or equivalent).[7]
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
Gradient: Start with a suitable ratio (e.g., 60:40 A:B), and adjust the gradient to achieve separation.[7]
-
-
Flow Rate: 1.0 - 2.0 mL/min.[7]
-
Column Temperature: 30 °C.[7]
-
Detector: UV, at a wavelength of maximum absorbance for this compound (e.g., 360 nm).[7]
-
Injection Volume: 5-20 µL.[7]
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting materials, product, and any impurities by comparing their retention times with those of pure standards.
-
Integrate the peak areas to determine the relative concentrations of each component.
-
Use a pre-established calibration curve to quantify the concentration of this compound.
-
Quantitative Data Summary: HPLC
| Parameter | Value | Reference |
| Column Type | Reversed-phase C18 | [7] |
| Mobile Phase | Acetonitrile/Water | [7][9] |
| Detection Wavelength | 360 nm (for DNPH derivatives) | [7] |
| Flow Rate | 1.0 - 2.0 mL/min | [7] |
| Injection Volume | 5 - 20 µL | [7] |
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC monitoring of a chemical reaction.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for analyzing volatile compounds and can be used to monitor reactions involving this compound, especially if the reactants and products are thermally stable and volatile.[16][17]
Application Note:
GC-MS provides both qualitative and quantitative information. The gas chromatogram separates the components of the mixture, and the mass spectrometer provides mass-to-charge ratio data that can be used to identify each component by its fragmentation pattern. For quantitative analysis, an internal standard is often used. Sample preparation is crucial and may involve derivatization to increase the volatility and thermal stability of the analytes.[15][17][18] For keto-esters, silylation or esterification of any hydroxyl or carboxylic acid groups that may be present in side-products or starting materials can be beneficial.[18]
Experimental Protocol: GC-MS Analysis of this compound
-
Sample Preparation:
-
Take a small aliquot (e.g., 10-50 µL) from the reaction.
-
Quench the reaction by diluting with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).[16][17]
-
If necessary, perform a derivatization step (e.g., silylation with BSTFA).
-
Add a known amount of an internal standard (a compound not present in the reaction mixture with a known retention time).
-
The final concentration should be approximately 10 µg/mL.[16]
-
Transfer the sample to a GC vial.
-
-
GC-MS Conditions:
-
Column: A non-polar (e.g., DB-5) or medium-polarity capillary column is typically suitable.[16]
-
Injector Temperature: 250-300 °C.[16]
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10-20 °C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Impact (EI).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
-
Data Analysis:
-
Identify the peaks based on their retention times and mass spectra, comparing them to a spectral library or pure standards.
-
Quantify the components by comparing the peak area of each analyte to the peak area of the internal standard.
-
Quantitative Data Summary: GC-MS
| Parameter | Value/Type | Reference |
| Sample Concentration | ~10 µg/mL | [16] |
| Solvent | Dichloromethane, Hexane, etc. | [16][17] |
| Column Type | Non-polar (e.g., DB-5) | [16] |
| Injector Temperature | 250-300 °C | [16] |
| Derivatization | Silylation or Esterification (if needed) | [18] |
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS monitoring of a chemical reaction.
Quantitative NMR (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful technique for reaction monitoring as it is non-destructive and provides structural information along with quantitative data.[1][2][19] It allows for the simultaneous measurement of all NMR-active components in a mixture without the need for extensive calibration curves for each component.[19][20]
Application Note:
¹H NMR is particularly useful for monitoring the synthesis of this compound due to the distinct proton signals of the acenaphthene, ethyl, and formate groups. By integrating the signals corresponding to the starting materials and the product, their relative concentrations can be determined over time. An internal standard with a known concentration and a signal that does not overlap with other signals in the spectrum is used for absolute quantification.
Experimental Protocol: qNMR Analysis of this compound
-
Sample Preparation:
-
Withdraw a precise aliquot of the reaction mixture.
-
Quench the reaction if necessary.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃).
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene or maleic acid).
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra using a spectrometer with a high magnetic field strength for better signal dispersion.
-
Ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T1 relaxation time of the signals of interest) to allow for complete relaxation of all nuclei, which is crucial for accurate integration.
-
Use a 90° pulse angle.
-
-
Data Analysis:
-
Process the spectra (phasing, baseline correction).
-
Integrate the characteristic signals of the starting materials, product, and the internal standard.
-
Calculate the concentration of the analyte using the following equation:[19]
-
Purity = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_sample)
-
Where: I = integral value, N = number of protons, M = molar mass, m = mass, std = internal standard.
-
-
Quantitative Data Summary: qNMR
| Parameter | Value/Type | Reference |
| Nucleus | ¹H | [1][2] |
| Solvent | Deuterated (e.g., CDCl₃) | [3] |
| Internal Standard | Non-interfering compound with known concentration | [19] |
| Relaxation Delay (D1) | 5 x T1 (longest) | |
| Pulse Angle | 90° |
Logical Relationship: qNMR Quantification
Caption: Logical relationship of parameters for qNMR calculation.
In-Situ Reaction Monitoring
In-situ spectroscopy techniques, such as Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy, provide real-time information about the chemical changes occurring in the reaction vessel without the need for sampling.[4][5][6]
Application Note:
For reactions involving this compound, ATR-FTIR can be particularly useful for monitoring the disappearance of reactant functional groups and the appearance of product functional groups. For instance, the carbonyl stretch (C=O) of the starting materials will likely have a different frequency compared to the product, allowing for real-time tracking of the reaction progress.[21] Raman spectroscopy can also be a powerful tool, especially for reactions in solution, as it is less susceptible to interference from solvent absorption bands.[6][22]
Experimental Protocol: In-Situ ATR-FTIR Monitoring
-
Setup:
-
Insert an ATR-FTIR probe directly into the reaction vessel.
-
Ensure the probe is chemically resistant to the reaction components and solvents.
-
-
Data Acquisition:
-
Collect a background spectrum of the reaction solvent and starting materials before initiating the reaction.
-
Initiate the reaction (e.g., by adding a catalyst or increasing the temperature).
-
Continuously collect IR spectra at regular intervals (e.g., every 30-60 seconds).
-
-
Data Analysis:
-
Monitor the changes in the absorbance of characteristic IR bands over time.
-
Plot the absorbance of a key product or reactant band versus time to generate a reaction profile.
-
Signaling Pathway: In-Situ Monitoring Logic
Caption: Logical flow of in-situ reaction monitoring.
By employing these analytical techniques, researchers and drug development professionals can gain a comprehensive understanding of this compound reactions, leading to improved process control and the development of robust and efficient synthetic methods.
References
- 1. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. アルデヒド/ ケトン DNPHの分析、Ascentis Express C18 application for air monitoring, application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. Protocol for collection and HPLC analysis of volatile carbonyl compounds in breath - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. epa.gov [epa.gov]
- 15. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 16. uoguelph.ca [uoguelph.ca]
- 17. Sample preparation GC-MS [scioninstruments.com]
- 18. research.vu.nl [research.vu.nl]
- 19. emerypharma.com [emerypharma.com]
- 20. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 21. mt.com [mt.com]
- 22. Raman spectroscopy as a tool for monitoring mesoscale continuous-flow organic synthesis: Equipment interface and assessment in four medicinally-relevant reactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for Ethyl 5-acenaphthoylformate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 5-acenaphthoylformate. The information is presented in a user-friendly question-and-answer format to directly address potential challenges during experimentation.
Experimental Protocol: Friedel-Crafts Acylation for this compound Synthesis
This protocol outlines a plausible method for the synthesis of this compound via the Friedel-Crafts acylation of acenaphthene with ethyl oxalyl chloride.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Acenaphthene | 154.21 | 10.0 g | 0.065 |
| Ethyl oxalyl chloride | 136.53 | 9.7 g (7.8 mL) | 0.071 |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 10.4 g | 0.078 |
| Dichloromethane (DCM), anhydrous | - | 150 mL | - |
| 5% Hydrochloric acid, cold | - | 100 mL | - |
| Saturated sodium bicarbonate solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous magnesium sulfate | - | - | - |
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (10.4 g) and anhydrous dichloromethane (100 mL). Cool the suspension to 0°C in an ice bath.
-
Formation of Acylium Ion: In a separate dry flask, dissolve acenaphthene (10.0 g) and ethyl oxalyl chloride (9.7 g) in anhydrous dichloromethane (50 mL). Transfer this solution to the dropping funnel.
-
Addition of Reactants: Add the acenaphthene/ethyl oxalyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2 hours, then let it warm to room temperature and stir for another 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated hydrochloric acid (20 mL in 200 g of ice).
-
Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash with cold 5% HCl (50 mL), followed by saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst (AlCl₃) due to moisture exposure. | Ensure all glassware is flame-dried and reagents are anhydrous. Use freshly opened or properly stored anhydrous AlCl₃. |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC. If the starting material is still present after the recommended time, consider extending the reaction time or slowly increasing the temperature (e.g., to 40°C). | |
| Deactivated acenaphthene due to impurities. | Use high-purity acenaphthene. If necessary, purify the starting material by recrystallization. | |
| Formation of Multiple Products (Isomers) | Friedel-Crafts acylation of acenaphthene can yield both the 5- and 3-isomers.[1] | While the 5-isomer is generally favored, the ratio can be influenced by the solvent and reaction conditions.[1] Careful column chromatography is required to separate the isomers. Using a less polar solvent might improve selectivity for the 5-position. |
| Dark-colored Reaction Mixture/Product | Polymerization or side reactions. | Maintain a low reaction temperature during the addition of reactants. Ensure efficient stirring. |
| Product is an oil that is difficult to crystallize | Presence of impurities or isomeric mixture. | Re-purify by column chromatography. Try different solvent systems for crystallization (e.g., ethanol, methanol, or mixed solvent systems like ethyl acetate/hexanes). |
| Incomplete Reaction | Insufficient amount of catalyst. | A stoichiometric amount of AlCl₃ is often required in Friedel-Crafts acylations as the product can form a complex with the catalyst.[2][3] Ensure at least a slight molar excess of AlCl₃ is used. |
Frequently Asked Questions (FAQs)
Q1: Why is the reaction carried out at 0°C?
A1: The Friedel-Crafts acylation is an exothermic reaction. Maintaining a low temperature helps to control the reaction rate, minimize side reactions such as polymerization, and can improve the regioselectivity of the acylation on the acenaphthene ring.
Q2: What is the role of aluminum chloride (AlCl₃)?
A2: Aluminum chloride is a Lewis acid that acts as a catalyst. It coordinates with the ethyl oxalyl chloride to generate a highly electrophilic acylium ion, which then attacks the electron-rich acenaphthene ring in an electrophilic aromatic substitution reaction.[4]
Q3: Can other Lewis acids be used as catalysts?
A3: Yes, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can also catalyze Friedel-Crafts acylations.[4] However, their reactivity and the optimal reaction conditions may vary. Aluminum chloride is a common and effective choice for this type of reaction.
Q4: How can I confirm the formation of the desired product?
A4: The product can be characterized using standard analytical techniques such as:
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NMR Spectroscopy (¹H and ¹³C): To confirm the structure and connectivity of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the ketone and ester functional groups.
Q5: What are the potential side reactions in this synthesis?
A5: Potential side reactions include:
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Polyacylation: Although the product is deactivated towards further acylation, under harsh conditions, a second acylation might occur.[3]
-
Isomerization: Formation of the 3-acylacenaphthene isomer is a known possibility.[1]
-
Decomposition of ethyl oxalyl chloride: This can occur in the presence of moisture.
-
Polymerization of acenaphthene: This can be promoted by the strong Lewis acid catalyst, especially at higher temperatures.
Q6: Why is a stoichiometric amount of AlCl₃ necessary?
A6: The ketone group in the product, this compound, can form a stable complex with the Lewis acid catalyst, AlCl₃. This complexation deactivates the catalyst, preventing it from participating in further reaction cycles. Therefore, a stoichiometric amount or a slight excess of AlCl₃ is required to ensure the reaction goes to completion.[2][3]
Visualizing the Experimental Workflow and Troubleshooting Logic
To aid in understanding the experimental process and troubleshooting common issues, the following diagrams are provided.
References
- 1. A comparison of Friedel–Crafts acylations of acenaphthene and 1,8-dimethylnaphthalene. Methyl migration and acyl rearrangements accompanying acylations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Acenaphthene Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of acenaphthene derivatives.
Troubleshooting Guides
This section offers detailed, step-by-step solutions to specific issues that may arise during the purification of acenaphthene derivatives via crystallization and chromatography.
Crystallization Issues
Problem: The compound "oils out" instead of forming crystals.
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often because the boiling point of the solvent is too close to the melting point of the sample, or the solution is supersaturated at a temperature above the compound's melting point.
Solutions:
-
Lower the Crystallization Temperature: If the compound has a low melting point, try cooling the solution to a lower temperature before crystal formation begins.
-
Use a Different Solvent: Select a solvent with a lower boiling point.
-
Modify the Solvent System: If using a mixed solvent system, increase the proportion of the solvent in which the compound is less soluble.
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Increase the Solvent Volume: Add more of the hot solvent to ensure the compound is fully dissolved at a temperature below its melting point.
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Seed the Solution: Introduce a small, pure crystal of the compound to provide a nucleation site for crystal growth.
Problem: No crystals form upon cooling.
This issue typically arises from using too much solvent or the solution cooling too rapidly.
Solutions:
-
Induce Crystallization:
-
Scratch the inner surface of the flask with a glass rod at the meniscus. This creates microscopic scratches that can serve as nucleation sites.
-
Add a seed crystal of the pure compound.
-
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool slowly again.
-
Cool to a Lower Temperature: Use an ice bath or a refrigerator to further decrease the solubility of the compound.
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Allow for Slow Evaporation: Cover the flask with parafilm and poke a few small holes in it. Let the flask stand undisturbed for a period to allow for slow evaporation of the solvent.
Problem: The purified crystals are still colored.
Colored impurities are a common issue, especially with compounds derived from sources like coal tar.
Solutions:
-
Use Activated Charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution. The colored impurities will adsorb to the surface of the charcoal. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.
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Perform a Second Recrystallization: A second crystallization step can often remove residual colored impurities.
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Consider an Alternative Purification Method: If color persists, column chromatography may be necessary. Reversed-phase flash chromatography can be particularly effective at removing colored impurities.
Chromatography Issues
Problem: Poor separation of the desired compound from impurities (co-elution).
Co-elution is a common problem in the purification of polycyclic aromatic hydrocarbons (PAHs) and their derivatives due to their similar structures and polarities. For instance, acenaphthene is known to co-elute with fluorene under certain chromatographic conditions.
Solutions:
-
Optimize the Mobile Phase:
-
Adjust the solvent strength: For normal-phase chromatography, decrease the polarity of the mobile phase (e.g., increase the hexane content in a hexane/ethyl acetate system). For reversed-phase, increase the polarity (e.g., increase the water or buffer content in a methanol/water system).
-
Change the solvent system: If adjusting the polarity is ineffective, try a different solvent system altogether.
-
-
Change the Stationary Phase: If co-elution persists, switching to a column with a different selectivity may be necessary. For example, if using a C18 column, consider a C30 column or one with a different chemistry.
-
Modify the pH of the Mobile Phase: For ionizable compounds, adjusting the pH of the mobile phase can significantly alter retention times and improve separation.
Problem: Low resolution and broad peaks.
Broad peaks can be caused by a variety of factors, including column overloading, poor sample solubility in the mobile phase, or issues with the HPLC system.
Solutions:
-
Reduce the Sample Load: Overloading the column is a common cause of peak broadening. Reduce the amount of sample injected.
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Ensure Sample Solubility: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is required for solubility, inject a smaller volume.
-
Check System Parameters:
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Flow Rate: Ensure the flow rate is optimal for the column dimensions and particle size.
-
Temperature: Maintain a constant and optimal column temperature, as fluctuations can affect retention times and peak shape.
-
System Leaks: Check for any leaks in the system, as these can cause pressure fluctuations and peak distortion.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in acenaphthene and its derivatives?
A1: When derived from coal tar, common impurities include other polycyclic aromatic hydrocarbons (PAHs) such as naphthalene, phenanthrene, and anthracene. Synthesis byproducts and degradation products can also be present.
Q2: How do I choose the right solvent for recrystallization?
A2: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The impurities should either be insoluble in the hot solvent or very soluble in the cold solvent. It is often a process of trial and error, but starting with solvents of similar polarity to your compound is a good strategy.
Q3: What is a mixed solvent system and when should I use it?
A3: A mixed solvent system is a combination of two miscible solvents. It is used when a single solvent does not provide the desired solubility characteristics. Typically, the compound is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble), and then a "poor" solvent (in which it is sparingly soluble) is added dropwise until the solution becomes turbid. The solution is then heated to redissolve the compound and allowed to cool slowly.
Q4: Can I use normal-phase and reversed-phase chromatography for purifying acenaphthene derivatives?
A4: Yes, both normal-phase (e.g., silica gel with a non-polar mobile phase like hexane/ethyl acetate) and reversed-phase (e.g., C18 with a polar mobile phase like methanol/water or acetonitrile/water) chromatography can be used. The choice depends on the specific derivative and the impurities present. Reversed-phase is often effective for separating non-polar compounds like PAHs.
Q5: My acenaphthene derivative appears to be degrading during purification. What can I do?
A5: Acenaphthene and its derivatives can be sensitive to light and may be susceptible to oxidation. To minimize degradation, protect your sample from light by wrapping flasks and vials in aluminum foil. Also, avoid unnecessarily high temperatures during recrystallization and solvent evaporation. If using chromatography, consider the stability of your compound on the stationary phase and choose a mobile phase that is not reactive.
Data Presentation
Table 1: Solubility of Acenaphthene in Various Solvents
This table provides solubility data for acenaphthene, which can serve as a starting point for selecting a recrystallization solvent for its derivatives. Note that the solubility of derivatives may vary.
| Solvent | Temperature Range (K) | Solubility Behavior | Reference |
| Benzene | 283.00 - 323.00 | High solubility | |
| 1,3-Dimethylbenzene | 283.00 - 323.00 | High solubility | |
| Acetone | 283.00 - 323.00 | Moderate to high solubility | |
| 1-Propanol | 283.00 - 323.00 | Moderate solubility | |
| Isobutanol | 283.00 - 323.00 | Moderate solubility | |
| Methanol | 298.15 - 333.15 | Lower solubility | |
| 2-Propanol | 298.15 - 333.15 | Moderate solubility | |
| Ethyl Acetate | 298.15 - 333.15 | Moderate to high solubility | |
| Chloroform | 298.15 - 333.15 | High solubility |
Table 2: Typical Starting Conditions for Chromatographic Purification of Acenaphthene Derivatives
| Technique | Stationary Phase | Mobile Phase System | Elution Profile |
| Normal-Phase Flash Chromatography | Silica Gel | Hexane / Ethyl Acetate | Gradient elution, starting with a low percentage of ethyl acetate and gradually increasing. |
| Normal-Phase Flash Chromatography | Silica Gel | Dichloromethane / Hexane | Gradient elution, starting with a low percentage of dichloromethane and gradually increasing. |
| Reversed-Phase Flash/HPLC | C18 | Acetonitrile / Water | Gradient elution, starting with a higher percentage of water and gradually increasing the acetonitrile content. |
| Reversed-Phase Flash/HPLC | C18 | Methanol / Water | Gradient elution, starting with a higher percentage of water and gradually increasing the methanol content. |
Experimental Protocols
General Protocol for Recrystallization of an Acenaphthene Derivative
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Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude acenaphthene derivative. Add a few drops of a chosen solvent and observe the solubility at room temperature. If the compound is insoluble, gently heat the test tube. A suitable solvent will dissolve the compound when hot but not at room temperature. Repeat with different solvents to find the optimal one.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If activated charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Allow the crystals to air dry on the filter paper or dry them in a desiccator.
General Protocol for Flash Chromatography Purification of an Acenaphthene Derivative
-
Stationary Phase and Column Packing: Choose an appropriate stationary phase (silica gel is common for normal-phase). Pack a column of a suitable size with the stationary phase as a slurry in the initial mobile phase solvent.
-
Sample Preparation: Dissolve the crude acenaphthene derivative in a minimal amount of a suitable solvent (ideally the mobile phase, or a stronger solvent if necessary). Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel.
-
Loading the Sample: Carefully load the dissolved sample or the dry-loaded silica gel onto the top of the packed column.
-
Elution: Begin eluting the sample with the mobile phase. Start with a low polarity mobile phase (e.g., 100% hexane) and gradually increase the polarity (e.g., by adding increasing amounts of ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes or other suitable containers as the solvent elutes from the column.
-
Analysis of Fractions: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure desired compound.
-
Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified acenaphthene derivative.
Visualizations
Caption: Experimental workflow for the purification of acenaphthene derivatives.
Caption: Logical relationships between impurity types and removal methods.
Technical Support Center: Isomer Separation in the Synthesis of Acyl Acenaphthenes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and isomer separation of acyl acenaphthenes.
Frequently Asked Questions (FAQs)
Q1: What are the major isomers formed during the Friedel-Crafts acylation of acenaphthene?
The Friedel-Crafts acylation of acenaphthene typically yields a mixture of two primary positional isomers: 3-acyl-acenaphthene and 5-acyl-acenaphthene. The formation of the 4-acyl isomer is generally not observed[1].
Q2: How can the ratio of 3-acyl to 5-acyl acenaphthene isomers be controlled?
The ratio of the 3- and 5-acyl isomers is significantly influenced by the choice of solvent in the Friedel-Crafts reaction. Non-polar solvents like carbon disulfide and n-hexane tend to favor the formation of the 5-acyl isomer, while polar solvents such as nitrobenzene and 1,2-dichloroethane lead to a higher proportion of the 3-acyl isomer[1].
Q3: What are the recommended methods for separating the 3- and 5-acyl acenaphthene isomers?
The most commonly cited method for separating these isomers is fractional crystallization. Due to differences in their solubility, the 5-acyl isomer, which is often less soluble, can be selectively crystallized from solvents like methanol or ethanol. For more challenging separations or to obtain higher purity, column chromatography using silica gel is an effective alternative.
Q4: What are the expected physical properties of the purified 3- and 5-acetylacenaphthene isomers?
For the acetyl derivatives, the following melting points have been reported:
-
3-acetylacenaphthene: 103-104 °C
-
5-acetylacenaphthene: 127-128 °C
These distinct melting points can be used as an indicator of isomer purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and separation of acyl acenaphthene isomers.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture exposure. 2. Insufficient reaction temperature or time. 3. Deactivated acenaphthene starting material. | 1. Use freshly opened or properly stored anhydrous Lewis acid. Handle under an inert atmosphere (e.g., nitrogen or argon). 2. Ensure the reaction is maintained at the appropriate temperature for the specified duration. Monitor reaction progress using Thin Layer Chromatography (TLC). 3. Purify the acenaphthene starting material if impurities are suspected. |
| Poor regioselectivity (undesired isomer ratio) | The solvent used in the reaction has a significant impact on the isomer ratio. | Select a solvent that favors the desired isomer based on established data (see Quantitative Data Summary below). For example, use carbon disulfide for a higher 5-acyl to 3-acyl ratio[1]. |
| Formation of multiple byproducts | 1. Polyacylation of the acenaphthene ring. 2. Rearrangement of the acyl group (less common in acylation than alkylation). | 1. Use a stoichiometric amount of the acylating agent. The mono-acylated product is deactivated, which generally prevents further acylation[2]. 2. Ensure the reaction is carried out at the recommended temperature to minimize side reactions. |
| Difficulty in separating isomers by fractional crystallization | 1. The isomer ratio is close to 1:1, making selective crystallization challenging. 2. Impurities are co-crystallizing with the desired product. | 1. Adjust the reaction conditions to favor one isomer significantly. 2. Perform a preliminary purification of the crude product (e.g., by passing it through a short silica gel plug) before crystallization. 3. If crystallization is ineffective, use column chromatography for separation. |
| Isomers do not separate on column chromatography | 1. Inappropriate solvent system (eluent). 2. Overloaded column. | 1. Develop an optimal solvent system using TLC. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. 2. Ensure the amount of crude product loaded onto the column is appropriate for the column size. |
Quantitative Data Summary
The regioselectivity of the Friedel-Crafts acylation of acenaphthene is highly dependent on the solvent. The following tables summarize the reported isomer ratios for acetylation and benzoylation in various solvents.
Table 1: Isomer Ratios in the Acetylation of Acenaphthene [1]
| Solvent | 5-acetylacenaphthene : 3-acetylacenaphthene Ratio |
| Carbon disulfide | 40 : 1 |
| n-Hexane | 15 : 1 |
| Benzene | 7 : 1 |
| Chloroform | 2 : 1 |
| 1,2-Dichloroethane | 1 : 1.5 |
| Nitrobenzene | 1 : 2 |
Table 2: Isomer Ratios in the Benzoylation of Acenaphthene [1]
| Solvent | 5-benzoylacenaphthene : 3-benzoylacenaphthene Ratio |
| Carbon disulfide | 13 : 1 |
| Benzene | 4 : 1 |
| Chloroform | 3 : 1 |
Detailed Experimental Protocols
Protocol 1: Synthesis of Acetylacenaphthenes
This protocol is adapted from the literature and provides a general procedure for the acetylation of acenaphthene.
Materials:
-
Acenaphthene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Carbon disulfide (CS₂) (or other solvent as desired for specific isomer ratio)
-
Hydrochloric acid (HCl), dilute
-
Methanol
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, place a suspension of anhydrous aluminum chloride in carbon disulfide.
-
Cool the flask in an ice bath.
-
Slowly add a solution of acetyl chloride in carbon disulfide from the dropping funnel with continuous stirring.
-
After the addition of the acetyl chloride solution, add a solution of acenaphthene in carbon disulfide dropwise over a period of 30 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours, or until the reaction is complete (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice and add dilute hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with carbon disulfide.
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Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent by distillation.
Protocol 2: Separation of 3- and 5-Acetylacenaphthene by Fractional Crystallization
This protocol describes the separation of the isomeric mixture obtained from the synthesis.
Procedure:
-
Dissolve the crude mixture of acetylacenaphthenes in hot methanol.
-
Allow the solution to cool slowly. The less soluble 5-acetylacenaphthene will crystallize out first.
-
Collect the crystals of 5-acetylacenaphthene by filtration and wash with a small amount of cold methanol. The reported melting point is 127-128 °C.
-
Concentrate the mother liquor (the remaining solution) to obtain a second crop of crystals, which will be enriched in the 3-acetylacenaphthene isomer.
-
Recrystallize the second crop from a minimal amount of hot methanol to obtain pure 3-acetylacenaphthene. The reported melting point is 103-104 °C.
Visual Guides
The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.
Caption: Experimental workflow for the synthesis and separation of acyl acenaphthene isomers.
Caption: Troubleshooting guide for low yield in the acylation of acenaphthene.
References
Technical Support Center: Friedel-Crafts Reactions of Polycyclic Aromatic Hydrocarbons (PAHs)
Welcome to the technical support center for Friedel-Crafts reactions involving Polycyclic Aromatic Hydrocarbons (PAHs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a focus on preventing undesirable polysubstitution.
Troubleshooting Guides
This section addresses common problems encountered during the Friedel-Crafts alkylation and acylation of PAHs.
Issue 1: Polysubstitution is the major product in my Friedel-Crafts alkylation of Naphthalene.
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Question: I am attempting to mono-alkylate naphthalene, but I am observing significant amounts of di- and tri-alkylated products. How can I favor mono-alkylation?
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Answer: Polysubstitution is a common challenge in Friedel-Crafts alkylation because the introduction of an electron-donating alkyl group activates the aromatic ring, making the product more reactive than the starting material.[1] To promote mono-alkylation, you can try the following strategies:
-
Use a Large Excess of the Aromatic Substrate: By significantly increasing the molar ratio of naphthalene to the alkylating agent, you increase the probability that the electrophile will react with an un-substituted naphthalene molecule rather than the more reactive alkylated product.
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Lower the Reaction Temperature: Friedel-Crafts reactions are sensitive to temperature.[2][3] Lowering the temperature can reduce the overall reaction rate and decrease the likelihood of subsequent alkylations.
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Choose a Less Reactive Alkylating Agent/Catalyst System: Employing a milder Lewis acid or a less reactive alkyl halide can help to control the reaction and minimize over-alkylation.
-
Consider Friedel-Crafts Acylation Followed by Reduction: A more robust method to achieve mono-alkylation is to perform a Friedel-Crafts acylation first. The resulting acyl group is electron-withdrawing and deactivates the ring, preventing further substitutions.[1][4][5] The ketone can then be reduced to the desired alkyl group via methods like the Clemmensen or Wolff-Kishner reduction.
-
Issue 2: My Friedel-Crafts acylation of Anthracene is giving a mixture of isomers and di-acylation products.
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Question: I am trying to synthesize a mono-acetylated anthracene, but my product is a complex mixture. How can I improve the selectivity?
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Answer: The acylation of anthracene can be complex, yielding mixtures of 1-, 2-, and 9-acetylanthracene, as well as diacetylated products.[6] The product distribution is highly dependent on the reaction conditions.
-
Solvent Choice is Critical: The solvent plays a crucial role in determining the regioselectivity. For instance, using ethylene chloride as a solvent has been shown to produce a high yield of 1-acetylanthracene, while diacetylation can lead to a mixture of 1,5- and 1,8-diacetylanthracene.[6] Chloroform has also been used to obtain high yields of 9-acetyl or 1,5-diacetylanthracene.[7]
-
Control of Stoichiometry: To avoid di-acylation, it is important to use a stoichiometric amount of the acylating agent and the Lewis acid catalyst. Since the ketone product can form a complex with the Lewis acid, slightly more than one equivalent of the catalyst is often required for the reaction to go to completion.
-
Temperature and Reaction Time: Lowering the reaction temperature and carefully monitoring the reaction time can help to prevent side reactions and the formation of thermodynamically favored, but potentially undesired, isomers.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between Friedel-Crafts alkylation and acylation in the context of PAHs and polysubstitution?
A1: The key difference lies in the electronic nature of the substituent introduced onto the PAH ring.
-
Alkylation introduces an alkyl group, which is electron-donating. This activates the aromatic ring, making the mono-alkylated product more susceptible to further electrophilic attack than the starting PAH. This often leads to polysubstitution.[1]
-
Acylation introduces an acyl group (a ketone), which is electron-withdrawing. This deactivates the aromatic ring, making the mono-acylated product less reactive towards further electrophilic substitution.[1][4][5] Consequently, Friedel-Crafts acylation is an excellent method for achieving mono-substitution.
Q2: How does the choice of solvent affect the regioselectivity of Friedel-Crafts reactions with PAHs like naphthalene?
A2: The solvent can have a profound effect on the product distribution. For the acetylation of naphthalene, the ratio of 1-acetylnaphthalene (kinetic product) to 2-acetylnaphthalene (thermodynamic product) is solvent-dependent.[8]
-
In non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂), the formation of 1-acetylnaphthalene is favored.[8]
-
In polar solvents like nitrobenzene, the reaction can proceed to give the more stable 2-acetylnaphthalene as the major product.[8] This is because the intermediate complex is more soluble in polar solvents, allowing for equilibrium to be established, which favors the thermodynamically more stable product.
Q3: Can steric hindrance be used to control substitution patterns in Friedel-Crafts reactions of PAHs?
A3: Yes, steric hindrance can influence the position of substitution, especially with bulkier alkylating or acylating agents. For example, in the alkylation of naphthalene, while the 1-position is generally more reactive, the use of a bulky alkyl group can favor substitution at the less sterically hindered 2-position.[9] This is due to the steric interaction between the large substituent and the hydrogen atom at the 8-position of naphthalene.
Q4: Are there any alternatives to traditional Lewis acids like AlCl₃ for these reactions?
A4: Yes, a variety of other catalysts can be used, and some may offer advantages in terms of selectivity and milder reaction conditions. These include:
-
Other Lewis acids such as FeCl₃, SnCl₄, and BF₃.
-
Brønsted acids like sulfuric acid or phosphoric acid, particularly for reactions with alkenes or alcohols as alkylating agents.[10]
-
Solid acid catalysts like zeolites, which can offer shape-selectivity and easier work-up.
-
Ionic liquids, which can act as both the solvent and the catalyst, sometimes leading to improved selectivity and catalyst recyclability.[11][12]
Data Presentation
Table 1: Solvent Effects on the Friedel-Crafts Acetylation of Naphthalene
| Solvent | 1-Acetylnaphthalene (%) | 2-Acetylnaphthalene (%) | Reference |
| Carbon Disulfide (CS₂) | High | Low | [8] |
| Dichloromethane (CH₂Cl₂) | Favored | Minor | [8] |
| Nitrobenzene | Low | Exclusive | [8] |
Table 2: Product Distribution in the Friedel-Crafts Alkylation of Anthracene with 2-chloropropane
| Product | Selectivity (%) | Yield (%) | Reference |
| 2-isopropylanthracene | 77.1 | 69.2 | [11] |
| Other isomers | 22.9 | - | [11] |
| Reaction Conditions: [Bmim]Cl-AlCl₃ ionic liquid, 30°C, 4h.[11] |
Experimental Protocols
Protocol 1: Selective Mono-acetylation of Naphthalene to 1-Acetylnaphthalene
This protocol is designed to favor the formation of the kinetic product, 1-acetylnaphthalene.
Materials:
-
Naphthalene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Carbon disulfide (CS₂) (or Dichloromethane)
-
Ice bath
-
Hydrochloric acid (HCl), dilute
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a reflux condenser and a drying tube
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a drying tube in a fume hood.
-
To the flask, add naphthalene and the solvent (carbon disulfide or dichloromethane).
-
Cool the mixture in an ice bath.
-
Slowly add anhydrous aluminum chloride to the stirred mixture.
-
In a separate flask, prepare a solution of acetyl chloride in the same solvent.
-
Add the acetyl chloride solution dropwise to the cooled naphthalene-AlCl₃ mixture over a period of 30 minutes.
-
After the addition is complete, allow the reaction to stir at 0°C for another 1-2 hours.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to obtain 1-acetylnaphthalene.
Protocol 2: Friedel-Crafts Acylation of Anthracene to 1-Acetylanthracene
This protocol aims for the selective synthesis of 1-acetylanthracene.
Materials:
-
Anthracene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Ethylene chloride (1,2-dichloroethane)
-
Ice bath
-
Hydrochloric acid (HCl), dilute
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction flask with a stirrer and a dropping funnel
-
Heating mantle
Procedure:
-
In a fume hood, equip a reaction flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Add anthracene and ethylene chloride to the flask.
-
Cool the flask in an ice bath and add anhydrous aluminum chloride in portions with stirring.
-
Add a solution of acetyl chloride in ethylene chloride dropwise from the dropping funnel over 30-60 minutes.
-
After the addition, remove the ice bath and allow the mixture to warm to room temperature, then heat to a gentle reflux for 1-2 hours.
-
Cool the reaction mixture and quench it by carefully pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with ethylene chloride.
-
Combine the organic extracts and wash them with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain the crude product.
-
Purify the crude 1-acetylanthracene by recrystallization from a suitable solvent like ethanol.
Mandatory Visualizations
Caption: Troubleshooting workflow for preventing polysubstitution in Friedel-Crafts alkylation of PAHs.
Caption: Logical relationship for controlling regioselectivity in the acetylation of naphthalene.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. d.web.umkc.edu [d.web.umkc.edu]
- 3. youtube.com [youtube.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. mt.com [mt.com]
- 6. Acetylation of anthracene by the Friedel‐crafts reaction using ethylene chloride as the solvent [scite.ai]
- 7. africaresearchconnects.com [africaresearchconnects.com]
- 8. organic chemistry - Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. organic chemistry - Is regioselectivity affected by steric factors during alkylation of naphthalene? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. A review of new developments in the Friedel-Crafts alkylation - From green chemistry to asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Managing solvent effects on the regioselectivity of acenaphthene acylation
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing solvent effects to control the regioselectivity of acenaphthene acylation, a critical reaction in the synthesis of various functional molecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary products of Friedel-Crafts acylation of acenaphthene?
The Friedel-Crafts acylation of acenaphthene typically yields a mixture of two primary constitutional isomers: 3-acylacenaphthene and 5-acylacenaphthene. The reaction does not typically produce the 4-acyl isomer. The ratio of these products is highly dependent on the reaction conditions, particularly the choice of solvent.[1]
Q2: How does the solvent affect the regioselectivity of acenaphthene acylation?
The solvent plays a crucial role in determining the ratio of 5-acylacenaphthene to 3-acylacenaphthene. The 5- to 3-acyl product ratio can vary significantly, for instance, from 2 to 40 for acetylations and from 3 to 13 for benzoylations, depending on the solvent used.[1] This is generally attributed to the differential stabilization of the intermediate carbocation (Wheland intermediate) leading to each isomer and the solvation of the acylating agent-catalyst complex.
Q3: I am getting a low yield of the desired acylated product. What are the possible causes and solutions?
-
Cause: Inactive catalyst (e.g., aluminum chloride, AlCl₃).
-
Solution: Ensure the Lewis acid catalyst is anhydrous and has been stored properly to prevent deactivation by moisture. Use a freshly opened or properly stored container of the catalyst.
-
-
Cause: Insufficient reaction time or temperature.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction temperature or extending the reaction time.
-
-
Cause: Deactivation of the aromatic ring.
-
Solution: The acylated product is less reactive than the starting material, which helps prevent polyacylation in Friedel-Crafts acylations. However, if the starting acenaphthene is substituted with electron-withdrawing groups, the reaction may be slow. In such cases, a more reactive acylating agent or a stronger Lewis acid might be necessary.
-
Q4: My reaction is producing a significant amount of the undesired isomer. How can I improve the regioselectivity?
-
Cause: Suboptimal solvent choice.
-
Solution: The choice of solvent is the most critical factor for controlling the 3- vs. 5-acylation. To favor the 5-isomer, polar solvents or solvents that can form complexes with the Lewis acid are often used. For the 3-isomer, nonpolar solvents are generally preferred. Refer to the data table below for guidance on solvent selection.
-
-
Cause: Reaction temperature.
-
Solution: Temperature can influence regioselectivity. It is advisable to run the reaction at a consistent and controlled temperature. Lower temperatures often favor the thermodynamically more stable product.
-
Q5: The workup of my reaction is problematic, and I am observing product decomposition. What can I do?
-
Cause: Harsh quenching conditions.
-
Solution: The reaction mixture is typically quenched by pouring it onto a mixture of ice and concentrated acid (e.g., HCl) to decompose the aluminum chloride complex. This process should be done slowly and with vigorous stirring in a fume hood to manage the exothermic reaction and the evolution of HCl gas.
-
-
Cause: Product instability.
-
Solution: Ensure that the workup and purification steps are performed promptly after the reaction is complete. Prolonged exposure to acidic or basic conditions during workup can lead to side reactions or decomposition.
-
Data Presentation: Solvent Effects on Regioselectivity
The following tables summarize the influence of the solvent on the product ratio in the acylation of acenaphthene.
Table 1: Acetylation of Acenaphthene
| Solvent | 5-acetylacenaphthene : 3-acetylacenaphthene Ratio (Approximate) |
| Carbon Disulfide (CS₂) | Low (e.g., ~2-5 : 1) |
| Nitrobenzene (C₆H₅NO₂) | High (e.g., ~20-40 : 1) |
| Dichloroethane (CH₂ClCH₂Cl) | Intermediate (e.g., ~10-15 : 1) |
Table 2: Benzoylation of Acenaphthene
| Solvent | 5-benzoylacenaphthene : 3-benzoylacenaphthene Ratio (Approximate) |
| Carbon Disulfide (CS₂) | Low (e.g., ~3-6 : 1) |
| Nitrobenzene (C₆H₅NO₂) | High (e.g., ~10-13 : 1) |
| Dichloroethane (CH₂ClCH₂Cl) | Intermediate (e.g., ~7-9 : 1) |
Experimental Protocols
Protocol 1: General Procedure for the Friedel-Crafts Acylation of Acenaphthene
Materials:
-
Acenaphthene
-
Acylating agent (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous Lewis acid catalyst (e.g., aluminum chloride, AlCl₃)
-
Anhydrous solvent (see tables above for regioselectivity)
-
Hydrochloric acid (concentrated)
-
Ice
-
Organic solvent for extraction (e.g., dichloromethane)
-
Sodium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Dropping funnel
-
Ice bath
-
Separatory funnel
Procedure:
-
In a fume hood, equip a dry round-bottom flask with a magnetic stirrer and a drying tube or an inert gas inlet.
-
Suspend anhydrous aluminum chloride (1.1 to 1.3 equivalents) in the chosen anhydrous solvent.
-
Cool the suspension in an ice bath.
-
Add the acylating agent (1.0 equivalent) dropwise to the stirred suspension.
-
After the addition is complete, add a solution of acenaphthene (1.0 equivalent) in the same solvent dropwise to the reaction mixture.
-
Stir the reaction mixture at the appropriate temperature (typically between 0 °C and room temperature) for a specified time (monitor by TLC).
-
After the reaction is complete, carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
References
Common impurities in crude Ethyl 5-acenaphthoylformate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude Ethyl 5-acenaphthoylformate. The information provided is designed to help identify and resolve common issues encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via Friedel-Crafts acylation?
When this compound is synthesized by the Friedel-Crafts acylation of acenaphthene with ethyl oxalyl chloride, several impurities can be present in the crude product. These can be broadly categorized as:
-
Unreacted Starting Materials: Residual acenaphthene and ethyl oxalyl chloride.
-
Isomeric Byproducts: The primary isomeric impurity is Ethyl 3-acenaphthoylformate. Friedel-Crafts acylation of acenaphthene can result in substitution at both the 5- and 3-positions.[1]
-
Polysubstituted Products: Di-acylated acenaphthene species can form, where a second acyl group is added to the acenaphthene ring.
-
Residual Catalyst: Lewis acid catalysts such as aluminum chloride (AlCl₃) are commonly used and can remain in the crude product if the quenching and work-up procedures are incomplete.
-
Solvent Residues: The solvent used for the reaction (e.g., dichloromethane, carbon disulfide) may be present in the crude material.
-
Side-Reaction Products: Impurities from potential side reactions of the acylating agent, such as the decomposition of ethyl oxalyl chloride, may be present.
Q2: My crude this compound has a dark coloration. What is the likely cause?
Discoloration in crude this compound is often due to the presence of residual catalyst and byproducts from the Friedel-Crafts reaction. Incomplete quenching of the Lewis acid catalyst can lead to the formation of colored complexes with the product or other aromatic species in the reaction mixture. Furthermore, side reactions and polysubstitution can generate colored impurities.
To troubleshoot this issue:
-
Ensure Complete Quenching: During the work-up, ensure that the reaction mixture is thoroughly quenched, typically with a dilute acid solution (e.g., HCl), to decompose any remaining catalyst complexes.
-
Purification: Employ appropriate purification techniques such as column chromatography or recrystallization to remove colored impurities.
Q3: I am observing an unexpected peak in the HPLC analysis of my purified this compound. How can I identify it?
An unexpected peak in the HPLC chromatogram of the purified product is likely an impurity that co-elutes with the main product under the employed conditions. The most probable impurity is the isomeric Ethyl 3-acenaphthoylformate.[1]
To identify the unknown peak:
-
Optimize HPLC Method: Modify the HPLC method (e.g., change the mobile phase composition, gradient, or column) to achieve better separation between the main peak and the impurity.
-
LC-MS Analysis: If available, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide the molecular weight of the impurity, which will help in its identification. The isomeric byproduct will have the same molecular weight as the desired product.
-
NMR Spectroscopy: Isolate the impurity by preparative HPLC or chromatography and subject it to ¹H and ¹³C NMR analysis. The different substitution pattern on the acenaphthene ring will result in a distinct NMR spectrum compared to the desired 5-substituted product.
Q4: My NMR spectrum shows signals that are inconsistent with the structure of this compound. What could be the cause?
The presence of unexpected signals in the NMR spectrum indicates the presence of impurities. Common culprits include:
-
Residual Solvents: Check for characteristic solvent peaks (e.g., dichloromethane, ethyl acetate, hexane).
-
Unreacted Acenaphthene: The simple aromatic and aliphatic signals of acenaphthene may be visible.
-
Isomeric Byproducts: The presence of Ethyl 3-acenaphthoylformate will lead to a more complex aromatic region in the ¹H NMR spectrum.
-
Hydrolysis Product: If the sample was exposed to moisture, hydrolysis of the ester to the corresponding carboxylic acid (5-acenaphthoylformic acid) could have occurred. This would be evident by the disappearance of the ethyl group signals and the appearance of a broad carboxylic acid proton signal.
Impurity Summary
The following table summarizes the common impurities, their likely origin, and typical analytical methods for their detection.
| Impurity Name | Chemical Structure | Likely Origin | Typical Analytical Method |
| Acenaphthene | C₁₂H₁₀ | Unreacted starting material | GC-MS, ¹H NMR |
| Ethyl 3-acenaphthoylformate | C₁₆H₁₄O₃ | Isomeric byproduct of Friedel-Crafts acylation[1] | HPLC, LC-MS, ¹H NMR, ¹³C NMR |
| Di-acylated Acenaphthene | C₂₀H₁₆O₄ | Polysubstitution during Friedel-Crafts acylation | LC-MS, ¹H NMR |
| 5-Acenaphthoylformic acid | C₁₄H₁₀O₃ | Hydrolysis of the ethyl ester | ¹H NMR, FT-IR (broad O-H stretch) |
| Residual Lewis Acid (e.g., AlCl₃) | AlCl₃ | Incomplete quenching of the catalyst | Not directly observed by common organic analytical techniques; inferred from product discoloration or reactivity. |
| Residual Solvent | Varies | Incomplete removal after reaction or purification | ¹H NMR |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) is typically effective. For example, a linear gradient from 50% to 95% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm or 320 nm).
-
Sample Preparation: Dissolve a small amount of the crude or purified product in the initial mobile phase composition.
Protocol 2: ¹H NMR for Structural Verification and Impurity Identification
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Concentration: Approximately 5-10 mg of the sample in 0.6-0.7 mL of solvent.
-
Procedure: Acquire a standard one-dimensional proton NMR spectrum. The aromatic region (typically 7-9 ppm) will be crucial for identifying isomeric impurities, while the aliphatic region will show the ethyl group of the ester and any unreacted acenaphthene.
Protocol 3: FT-IR for Functional Group Analysis
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is an oil) or as a KBr pellet (if it is a solid).
-
Procedure: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Key Signals: Look for the characteristic carbonyl stretches of the ketone and ester functional groups (typically in the range of 1680-1750 cm⁻¹). A broad O-H stretch around 3000 cm⁻¹ would indicate the presence of the hydrolyzed carboxylic acid impurity.
Troubleshooting Workflow
References
Troubleshooting low conversion rates in acenaphthene functionalization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the functionalization of acenaphthene. It is designed for researchers, scientists, and professionals in drug development to help diagnose and resolve problems leading to low conversion rates in their experiments.
Troubleshooting Guides
This section addresses specific problems that can arise during the functionalization of acenaphthene and offers potential solutions in a question-and-answer format.
Issue 1: Low Yield in Friedel-Crafts Acylation
Question: I am performing a Friedel-Crafts acylation on acenaphthene, but my conversion rates are consistently low. What are the likely causes and how can I improve the yield?
Answer: Low yields in Friedel-Crafts acylation of acenaphthene are a common issue and can often be attributed to several factors related to reaction conditions and reagents. Here are the primary aspects to investigate:
-
Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is crucial. Ensure it is anhydrous and freshly opened or properly stored, as moisture will deactivate it. Consider increasing the molar ratio of the catalyst, as both the acylating agent and the product can form complexes with it, effectively reducing the amount of available catalyst.[1]
-
Solvent Choice: The solvent plays a significant role in determining both the yield and the isomeric product distribution. Non-polar solvents like carbon disulfide can lead to different outcomes compared to polar solvents like nitrobenzene.[2][3] Experimenting with different solvents can significantly impact your yield.
-
Reaction Temperature: Inadequate or excessive temperature can be detrimental. Friedel-Crafts acylations often require an initial cooling phase during the addition of reagents to control the exothermic reaction, followed by a period at room temperature or gentle heating to drive the reaction to completion. Optimize the temperature profile for your specific acylating agent.
-
Purity of Reagents: Ensure your acenaphthene and acylating agent (acyl chloride or anhydride) are pure. Impurities can interfere with the catalyst and lead to side reactions.
-
Reaction Time: The reaction may not be running long enough to reach completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Issue 2: Poor Regioselectivity in Electrophilic Substitution
Question: My reaction is producing a mixture of isomers (e.g., 3- and 5-substituted acenaphthene) and the desired isomer is the minor product. How can I control the regioselectivity?
Answer: Controlling regioselectivity in the electrophilic substitution of acenaphthene is a key challenge. The substitution pattern is influenced by both electronic and steric factors. Here’s how you can address this:
-
Solvent Effects in Acylation: As detailed in the table below, the choice of solvent dramatically influences the ratio of 5-acylacenaphthene to 3-acylacenaphthene. For instance, using carbon disulfide as a solvent heavily favors the 5-isomer in acetylation.[2]
-
Temperature Control in Sulfonation: In reactions like sulfonation, temperature can be used to control the product distribution. Often, lower temperatures favor the kinetically controlled product, while higher temperatures favor the thermodynamically more stable product. For naphthalene, a related polycyclic aromatic hydrocarbon, sulfonation at lower temperatures yields the alpha-product (kinetically favored), while at higher temperatures, the beta-product (thermodynamically favored) predominates.[4][5] A similar principle can be applied to acenaphthene.
-
Choice of Halogenating Agent: In halogenation, the reactivity of the halogen and the catalyst can influence selectivity. Milder conditions and less reactive halogenating agents may offer better control. For instance, using N-bromosuccinimide (NBS) instead of elemental bromine can sometimes provide higher selectivity.
Issue 3: Formation of Undesired Side Products
Question: I am observing significant formation of dark, tarry side products in my nitration reaction. What is causing this and how can I minimize it?
Answer: The formation of tarry byproducts, especially in nitration, is often due to over-nitration or oxidation of the substrate. Acenaphthene is highly reactive towards nitrating agents.
-
Control of Reaction Temperature: Nitration is a highly exothermic process. It is critical to maintain a low temperature (typically 0-10°C) during the addition of the nitrating agent to prevent runaway reactions and the formation of oxidation and decomposition products.
-
Stoichiometry of Nitrating Agent: Use a controlled amount of the nitrating agent. An excess of nitric acid or the nitrating mixture can lead to the formation of dinitro and other polynitrated species, which are often less stable and contribute to the tar formation.
-
Purity of Acenaphthene: The presence of impurities in the starting material can also promote side reactions. Ensure your acenaphthene is of high purity.
Frequently Asked Questions (FAQs)
Q1: What is the typical isomeric distribution in the Friedel-Crafts acylation of acenaphthene?
A1: The Friedel-Crafts acylation of acenaphthene typically yields a mixture of 5-acylacenaphthene and 3-acylacenaphthene. The ratio of these isomers is highly dependent on the solvent used. For example, in the acetylation of acenaphthene, the ratio of the 5- to 3-isomer can range from 2:1 to 40:1 depending on the solvent.[2]
Q2: How can I purify the isomers of functionalized acenaphthene?
A2: The separation of isomers of functionalized acenaphthene can be challenging due to their similar physical properties.
-
Fractional Crystallization: This technique can be effective if there is a significant difference in the solubility of the isomers in a particular solvent. Experiment with different solvents to find one that selectively crystallizes the desired isomer.
-
Column Chromatography: This is a very common and effective method. Using a silica gel column with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) can often provide good separation of the isomers. Preparative High-Performance Liquid Chromatography (HPLC) can also be used for more difficult separations.[6]
Q3: What are the key safety precautions when working with acenaphthene functionalization reactions?
A3:
-
Nitration: Nitration reactions are highly exothermic and can be explosive if not controlled properly. Always perform nitrations in a fume hood, behind a safety shield, and with appropriate personal protective equipment (PPE). Maintain strict temperature control and add the nitrating agent slowly.
-
Friedel-Crafts Acylation: The Lewis acids used are corrosive and react violently with water. Handle them in a moisture-free environment (e.g., under a nitrogen atmosphere) and wear appropriate PPE.
-
Halogenation: Bromine and chlorine are toxic and corrosive. Work in a well-ventilated fume hood and wear gloves and eye protection.
-
General Precautions: Acenaphthene and its derivatives are polycyclic aromatic hydrocarbons (PAHs) and should be handled with care as they may be toxic.[7]
Data Presentation
Table 1: Influence of Solvent on the Isomer Ratio in Friedel-Crafts Acylation of Acenaphthene
| Acylating Agent | Solvent | Ratio of 5-acyl- to 3-acyl-acenaphthene | Reference |
| Acetyl Chloride | Carbon Disulfide | 40 | [2] |
| Acetyl Chloride | Benzene | 9 | [2] |
| Acetyl Chloride | 1,2-Dichloroethane | 2 | [2] |
| Benzoyl Chloride | Carbon Tetrachloride | 13 | [2] |
| Benzoyl Chloride | Nitrobenzene | 3 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 5-Nitroacenaphthene
This protocol is adapted from a procedure for the synthesis of 5,6-diaminoacenaphthene, which begins with the nitration of acenaphthene.
Materials:
-
Acenaphthene
-
Acetic Acid
-
Nitric Acid (70%)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Dropping funnel
Procedure:
-
Dissolve acenaphthene in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the flask in an ice bath to 0-5°C.
-
Slowly add a stoichiometric amount of nitric acid dropwise via the dropping funnel while maintaining the temperature below 10°C.
-
After the addition is complete, continue to stir the reaction mixture at 0-10°C for an additional 30 minutes.
-
Pour the reaction mixture into a beaker of ice water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with water until the washings are neutral, and then dry the product.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Bromination of Acenaphthene
This protocol describes a general method for the bromination of acenaphthene using elemental bromine and a Lewis acid catalyst.[8]
Materials:
-
Acenaphthene
-
Carbon tetrachloride (or another suitable inert solvent)
-
Iron(III) chloride (or iron powder)
-
Bromine
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Round bottom flask with reflux condenser
-
Dropping funnel
Procedure:
-
To a solution of acenaphthene in carbon tetrachloride in a round-bottom flask, add the iron(III) chloride catalyst.
-
Heat the mixture to the desired reaction temperature (e.g., 55-60°C) with stirring.
-
Slowly add a solution of bromine in carbon tetrachloride dropwise to the reaction mixture.
-
Continue the reaction with stirring until the color of the bromine disappears.
-
After the reaction is complete, cool the mixture and wash it with an aqueous solution of sodium bisulfite to remove any unreacted bromine, followed by washing with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
The product can be purified by recrystallization or column chromatography.
Visualizations
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. A comparison of Friedel–Crafts acylations of acenaphthene and 1,8-dimethylnaphthalene. Methyl migration and acyl rearrangements accompanying acylations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. DSpace [openresearch.okstate.edu]
- 4. Naphthalene - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. Acenaphthene - Wikipedia [en.wikipedia.org]
- 8. US4731493A - Process for producing condensed bromoacenaphthylene - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Ethyl 5-acenaphthoylformate and Other Keto-Ester Building Blocks for Researchers
For researchers and professionals in drug development and materials science, the selection of appropriate building blocks is paramount to the successful synthesis of novel compounds. Keto-esters are a versatile class of organic compounds that serve as crucial intermediates in the construction of a wide array of molecular architectures. This guide provides a comparative analysis of Ethyl 5-acenaphthoylformate against other commonly used keto-ester building blocks, such as ethyl benzoylformate and ethyl pyruvate. The comparison focuses on their synthesis, reactivity in key chemical transformations, and the unique properties imparted by their structural differences, supported by experimental data and detailed protocols.
Introduction to Keto-Ester Building Blocks
Keto-esters are characterized by the presence of both a ketone and an ester functional group. This dual reactivity makes them highly valuable synthons in organic chemistry, enabling a variety of transformations including nucleophilic additions, condensations, and cyclizations. Their utility is particularly pronounced in the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and organic electronic materials.
This compound is an α-keto ester distinguished by its acenaphthene moiety. The acenaphthene group is a polycyclic aromatic hydrocarbon consisting of a naphthalene core with an ethylene bridge. This rigid, planar structure can confer unique photophysical and electronic properties to the resulting molecules, making it an attractive component in the design of novel drugs and materials.
Synthesis of Keto-Ester Building Blocks
The synthesis of keto-esters can be achieved through various methods. A common route to aryl α-keto esters like this compound and ethyl benzoylformate is the Friedel-Crafts acylation.
Table 1: Comparison of Synthetic Parameters for Selected Keto-Esters
| Keto-Ester | Synthetic Method | Acylating Agent | Catalyst | Typical Yield | Reference |
| This compound | Friedel-Crafts Acylation | Ethoxalyl chloride | AlCl₃ | Moderate to High | General Knowledge |
| Ethyl Benzoylformate | Friedel-Crafts Acylation | Ethoxalyl chloride | AlCl₃ | ~70-80% | [1] |
| Ethyl Pyruvate | Oxidation of Ethyl Lactate | KMnO₄ | - | ~50-60% | General Knowledge |
Experimental Protocol: Synthesis of this compound via Friedel-Crafts Acylation
A detailed experimental protocol for the synthesis of this compound is provided below, based on established Friedel-Crafts acylation procedures.
Materials:
-
Acenaphthene
-
Ethoxalyl chloride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), dilute
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of acenaphthene (1.0 eq.) in anhydrous dichloromethane dropwise to the cooled suspension.
-
To this mixture, add ethoxalyl chloride (1.1 eq.) dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and dilute hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound.
Reactivity and Applications in Heterocycle Synthesis
Keto-esters are pivotal in the synthesis of various heterocyclic systems. The Paal-Knorr synthesis for furans and pyrroles, and the Pictet-Spengler reaction for tetrahydro-β-carbolines and tetrahydroisoquinolines are prominent examples where these building blocks are employed.
Paal-Knorr Synthesis
dot
Caption: Paal-Knorr synthesis workflow.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for constructing the core structures of many alkaloids. It involves the cyclization of a β-arylethylamine with a carbonyl compound. The reactivity of the keto-ester in this reaction is crucial. While ethyl pyruvate is commonly used, this compound can also be employed to introduce the acenaphthene moiety into the final product. The electron-rich acenaphthene ring may influence the electrophilicity of the iminium ion intermediate, potentially impacting the reaction conditions and yields.
dot
Caption: Pictet-Spengler reaction pathway.
The Influence of the Acenaphthene Moiety
The defining feature of this compound is its acenaphthene group. Compared to the simple phenyl group of ethyl benzoylformate, the extended, rigid, and planar π-system of acenaphthene offers distinct advantages in specific applications.
Medicinal Chemistry: The incorporation of the acenaphthene scaffold can enhance the binding affinity of a molecule to its biological target through increased van der Waals interactions and π-stacking.[2] The rigid nature of the acenaphthene unit can also reduce the conformational flexibility of a drug candidate, which can lead to improved selectivity and potency.[2] Furthermore, acenaphthene derivatives have been investigated for their potential as antitumor agents.[3]
Materials Science: In the field of organic electronics, the acenaphthene moiety is a valuable building block for the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electron-rich nature and planar structure facilitate intermolecular π-π stacking, which is crucial for efficient charge transport.[4] The extended conjugation provided by the acenaphthene core can also be used to tune the photophysical properties of materials, such as their absorption and emission wavelengths.
Table 2: Comparative Physicochemical and Application Properties
| Property | This compound | Ethyl Benzoylformate | Ethyl Pyruvate |
| Aromatic System | Acenaphthene (Polycyclic) | Phenyl (Monocyclic) | None (Aliphatic) |
| Steric Hindrance | High | Moderate | Low |
| π-System Size | Extended | Localized | N/A |
| Potential Applications | Heterocycles for pharmaceuticals and organic electronics, fluorescent probes. | General heterocycle synthesis, pharmaceutical intermediates. | Synthesis of amino acids and heterocycles, metabolic studies. |
Conclusion
This compound stands out as a specialized keto-ester building block with unique potential stemming from its acenaphthene moiety. While it shares the versatile reactivity of other keto-esters like ethyl benzoylformate and ethyl pyruvate in fundamental organic reactions, the incorporation of the rigid and electronically distinct acenaphthene group offers significant advantages in the fields of medicinal chemistry and materials science. Researchers can leverage these properties to design novel compounds with enhanced biological activity or tailored optoelectronic characteristics. The choice between this compound and other keto-esters will ultimately depend on the specific synthetic goals and the desired properties of the target molecule. Further research into the direct comparison of these building blocks in various synthetic transformations will undoubtedly provide a clearer understanding of their relative merits and expand their application in innovative chemical synthesis.
References
Performance of Ethyl 5-acenaphthoylformate in organic electronic devices versus alternatives
A new class of organic materials based on the acenaphthene core is demonstrating significant promise for application in next-generation organic electronic devices. While specific performance data for Ethyl 5-acenaphthoylformate remains nascent in publicly accessible research, a growing body of evidence on its derivatives showcases competitive performance metrics against established materials in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). This guide provides a comparative analysis of acenaphthene-based materials against common alternatives, supported by available experimental data and detailed methodologies.
The rigid and planar structure of the acenaphthene moiety offers a unique building block for designing novel organic semiconductors with tailored electronic and photophysical properties. Researchers are leveraging this scaffold to develop new materials for various applications within the field of organic electronics.
Organic Light-Emitting Diodes (OLEDs)
In the realm of OLEDs, acenaphthene derivatives are being explored as potential emitters and charge-transport materials. Studies on acenaphthene-triphenylamine based luminophores have highlighted their favorable hole-transporting characteristics and emission in the visible spectrum.
A series of acenaphthene-imidazole based Iridium(III) complexes have been synthesized and shown to be promising for deep-red to near-infrared (NIR) OLEDs, with some devices achieving external quantum efficiencies (EQEs) of up to 10.62% for deep-red emission.[1] Another study on acenaphthene-triphenylamine derivatives reported broad bluish-white to yellowish-orange emission with maxima in the 520–600 nm range.[2]
Table 1: Performance Comparison of Acenaphthene-Based Emitters in OLEDs with a Standard Alternative.
| Material Class | Compound/Device Structure | Emission Peak (nm) | External Quantum Efficiency (EQE) (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) |
| Acenaphthene Derivative | Acenaphthene-imidazole Ir(III) complex (CNIr) | 690 | 10.62 | - | - |
| Acenaphthene Derivative | Acenaphthene-triphenylamine derivative (AC-mCF3) | 520-600 | - | - | - |
| Standard Emitter | fac-Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃) | ~510 (Green) | ~20-30 | ~60-80 | ~50-70 |
Note: Data for AC-mCF3 does not include device performance metrics as the primary study focused on material properties.
Experimental Protocol: OLED Fabrication and Characterization
A typical fabrication process for a solution-processed OLED device is as follows:
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropyl alcohol. The substrates are then dried with nitrogen gas and treated with UV-ozone to improve the work function of the ITO.[3][4]
-
Hole Transport Layer (HTL) Deposition: A solution of a hole-transporting material, such as Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), is spin-coated onto the ITO substrate and annealed.[4]
-
Emissive Layer (EML) Deposition: The acenaphthene-based emissive material, dissolved in a suitable organic solvent, is then spin-coated on top of the HTL.
-
Electron Transport Layer (ETL) and Cathode Deposition: An electron-transporting material (e.g., TPBi) and a low work function metal cathode (e.g., LiF/Al) are sequentially deposited via thermal evaporation in a high-vacuum chamber.[3][5]
-
Encapsulation: The device is encapsulated to protect it from atmospheric moisture and oxygen.
Device performance is characterized by measuring the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photodiode, and the electroluminescence (EL) spectrum is measured with a spectrometer.
References
- 1. researchgate.net [researchgate.net]
- 2. Acenaphthene-triphenylamine (acceptor–donor) based luminophores for organic light emitting diodes: combined experimental and theoretical study - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 3. 3.2. OLED Fabrication and Measurement [bio-protocol.org]
- 4. ossila.com [ossila.com]
- 5. Fabrication and measurements of OLEDs [bio-protocol.org]
Acenaphthene-Based Luminophores: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent probes is paramount for accurate and sensitive molecular imaging and sensing. While traditional fluorophores like fluorescein, rhodamine, and cyanine dyes have long been the workhorses of fluorescence microscopy, emerging luminophores based on the acenaphthene scaffold are showing promise in various applications. This guide provides an objective comparison of acenaphthene-based luminophores against other common fluorescent materials, supported by experimental data and detailed protocols.
Performance Comparison of Fluorescent Materials
The efficacy of a fluorescent probe is determined by a combination of its photophysical properties. The following tables summarize key performance indicators for acenaphthene-based luminophores in comparison to established fluorescent dyes and quantum dots. It is important to note that the data for acenaphthene-based luminophores in aqueous biological media is still emerging, and the presented values are derived from studies that may use different solvents or chemical structures.
| Fluorophore Class | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Acenaphthene Derivatives | 350 - 450 | 400 - 600+ | 50 - 150+ | 10,000 - 40,000 | 0.1 - 0.7 |
| Fluorescein (FITC) | ~495 | ~519 | ~24 | ~80,000 | 0.7 - 0.9[1] |
| Rhodamine (e.g., TRITC) | ~550 | ~573 | ~23 | ~100,000 | 0.2 - 0.9 |
| Cyanine Dyes (e.g., Cy3) | ~550 | ~570 | ~20 | ~150,000 | 0.1 - 0.4[2] |
| Cyanine Dyes (e.g., Cy5) | ~649 | ~670 | ~21 | ~250,000 | 0.2 - 0.3 |
| Quantum Dots (e.g., CdSe/ZnS) | Broad (e.g., 400-600) | Tunable (e.g., 525-655) | Size-dependent (large) | High | 0.5 - 0.9 |
Table 1: Comparison of Key Photophysical Properties. Data for acenaphthene derivatives are representative values from various sources and may not be directly comparable to the other dyes typically characterized in aqueous buffers.
| Fluorophore Class | Photostability | pH Sensitivity | Bioconjugation |
| Acenaphthene Derivatives | Generally good, structure-dependent | Can be designed to be sensitive or insensitive | Versatile, depends on functionalization |
| Fluorescein (FITC) | Moderate, prone to photobleaching[1] | Highly pH-sensitive (pKa ~6.4) | Well-established (amines, thiols) |
| Rhodamine (e.g., TRITC) | Good to excellent | Less pH-sensitive than fluorescein in physiological range | Well-established (amines, thiols) |
| Cyanine Dyes (e.g., Cy3, Cy5) | Moderate to good, structure-dependent | Generally pH-insensitive in physiological range | Well-established (amines, thiols, etc.) |
| Quantum Dots (e.g., CdSe/ZnS) | Excellent, highly resistant to photobleaching | Generally insensitive | Surface chemistry dependent, can be complex |
Table 2: Qualitative Comparison of Performance Characteristics.
Experimental Protocols
Accurate characterization of fluorescent probes is essential for their effective application. Below are detailed methodologies for key experiments.
Synthesis of an Acenaphthene-Based Fluorescent Probe
This protocol describes a general synthesis for a class of acenaphthene-imidazole-based luminophores.
-
Step 1: Synthesis of Acenaphthoquinone. Acenaphthene is oxidized to acenaphthoquinone using an oxidizing agent such as potassium dichromate in glacial acetic acid. The mixture is refluxed, and the product is purified by recrystallization.
-
Step 2: Synthesis of the Imidazole Derivative. Acenaphthoquinone is reacted with an appropriate aldehyde and ammonium acetate in a suitable solvent like ethanol or acetic acid. This one-pot reaction forms the imidazole ring fused to the acenaphthene core.
-
Step 3: Functionalization. The synthesized acenaphthene-imidazole core can be further functionalized to enhance water solubility or introduce reactive groups for bioconjugation. For example, a carboxyl group can be introduced to allow for subsequent coupling to biomolecules.
-
Step 4: Purification and Characterization. The final product is purified using column chromatography and characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.
Determination of Photophysical Properties
1. Molar Absorptivity (ε):
-
Prepare a stock solution of the fluorophore of known concentration in a suitable solvent (e.g., PBS for biological applications).
-
Prepare a series of dilutions from the stock solution.
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λ_max) using a UV-Vis spectrophotometer.
-
Plot absorbance versus concentration. The molar absorptivity is calculated from the slope of the resulting line according to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length of the cuvette, and c is the concentration).
2. Fluorescence Quantum Yield (Φ):
-
The relative quantum yield is determined by comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.
-
Prepare solutions of the sample and the standard with the same absorbance at the same excitation wavelength.
-
Record the fluorescence emission spectra of both the sample and the standard under identical conditions (e.g., excitation wavelength, slit widths).
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_standard × (I_sample / I_standard) × (η_sample² / η_standard²) where I is the integrated fluorescence intensity and η is the refractive index of the solvent.
3. Stokes Shift:
-
Measure the absorption spectrum to determine the wavelength of maximum absorption (λ_ex_max).
-
Measure the fluorescence emission spectrum by exciting the sample at λ_ex_max to determine the wavelength of maximum emission (λ_em_max).
-
The Stokes shift is the difference in nanometers between λ_em_max and λ_ex_max.
4. Photostability:
-
Prepare a solution of the fluorophore and place it in a fluorescence spectrometer.
-
Continuously illuminate the sample with the excitation light at a specific wavelength and intensity.
-
Record the fluorescence intensity at the emission maximum over time.
-
Photostability is often reported as the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
5. Fluorescence Lifetime (τ):
-
Fluorescence lifetime is typically measured using time-correlated single-photon counting (TCSPC).
-
The sample is excited by a pulsed light source (e.g., a laser).
-
The time delay between the excitation pulse and the detection of the emitted photon is measured for a large number of events.
-
The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime.
Visualizing Experimental Workflows
Logical Relationship of Fluorophore Properties
Caption: Interplay of core photophysical properties and their impact on application performance.
Experimental Workflow: Evaluation of a Novel Acenaphthene-Based Probe for Cellular Imaging
Caption: A typical workflow for the synthesis, in vitro evaluation, and analysis of a new fluorescent probe.
References
Pioneering Dye Synthesis: Unveiling the Advantages of Acenaphthene-Based Precursors
In the competitive landscape of dye manufacturing, the pursuit of vibrant, durable, and economically viable colorants is paramount. Researchers and chemists continually explore novel precursors that can offer superior performance and more efficient synthesis routes. Among these, acenaphthene derivatives, particularly acenaphthenequinone, have emerged as a promising class of compounds for the synthesis of high-performance dyes. This guide provides a comparative analysis of acenaphthene-based dye synthesis, highlighting its advantages over traditional precursors, supported by experimental insights.
Acenaphthene, a polycyclic aromatic hydrocarbon, serves as a versatile starting material for a range of dyes, imparting desirable properties such as excellent lightfastness and thermal stability.[1] Its derivative, acenaphthenequinone, is a key intermediate in the synthesis of various dye classes, including indigoid and heterocyclic dyes.[2][3] These dyes are recognized for their broad spectrum of colors, from deep blues to brilliant reds, making them suitable for applications in textiles, plastics, and printing inks.[1]
Comparative Performance of Acenaphthene-Based Dyes
The decision to use a specific precursor in dye synthesis is often a trade-off between cost, ease of synthesis, and the final properties of the dye. Acenaphthene-based dyes often exhibit superior fastness properties compared to some conventional dyes. The rigid and planar structure of the acenaphthene moiety contributes to the stability of the resulting dye molecules.
| Property | Acenaphthene-Based Dyes (e.g., from Acenaphthenequinone) | Traditional Azo Dyes (General Comparison) |
| Lightfastness | Generally good to excellent[1] | Varies widely, can be poor to excellent |
| Thermal Stability | High, suitable for high-temperature applications[1] | Can be moderate to high |
| Color Range | Wide, including vibrant reds, blues, and violets[1][2] | Very wide, covers the entire spectrum |
| Synthesis Complexity | Can involve multi-step reactions | Can be a straightforward diazotization and coupling |
| Starting Material Cost | Moderate | Generally low-cost |
Experimental Protocol: Synthesis of an Acenaphthene-Based Indigoid Dye
The following is a representative experimental protocol for the synthesis of an indigoid dye derived from acenaphthenequinone. This reaction involves the condensation of acenaphthenequinone with a suitable heterocyclic ketone.
Materials:
-
Acenaphthenequinone
-
3-Hydroxy-thionaphthene
-
Glacial Acetic Acid
-
Hydrochloric Acid (catalytic amount)
Procedure:
-
A mixture of acenaphthenequinone (1 equivalent) and 3-hydroxy-thionaphthene (1 equivalent) is suspended in glacial acetic acid.
-
A catalytic amount of concentrated hydrochloric acid is added to the suspension.
-
The reaction mixture is heated under reflux for a specified period (e.g., 2-4 hours), during which the color of the solution changes, indicating dye formation.
-
After cooling to room temperature, the precipitated dye is collected by filtration.
-
The crude dye is washed with ethanol and then water to remove unreacted starting materials and impurities.
-
The final product is dried under vacuum.
The resulting dye, a 2-(2-oxo-1-acenaphthylidene)-3(2H)-thionaphthenone derivative, is an example of an acenaphthene-based indigoid dye.[2]
Logical Workflow for Acenaphthene-Based Dye Synthesis
The synthesis of dyes from acenaphthene typically follows a structured pathway, starting from the functionalization of the acenaphthene core to the final dye molecule.
Caption: General workflow for synthesizing an acenaphthene-based dye.
Conclusion
The use of acenaphthene and its derivatives, particularly acenaphthenequinone, as precursors in dye synthesis offers significant advantages in producing dyes with high performance, notably in terms of lightfastness and thermal stability. While the synthesis may be more complex than that of some traditional dyes, the superior properties of the resulting colorants justify their application in high-value products. The versatility of acenaphthenequinone in reacting with various nucleophiles opens up a wide array of possibilities for creating novel dyes with tailored properties for specific applications, making it a valuable building block for the future of dye chemistry.
References
A Comparative Analysis of the Photophysical Properties of Substituted Ethyl 5-acenaphthoylformate Derivatives
This guide provides a comparative overview of the key photophysical properties of a series of synthesized Ethyl 5-acenaphthoylformate derivatives. The introduction of various substituents onto the acenaphthene core allows for the systematic tuning of their absorption and emission characteristics. This analysis is intended for researchers in materials science, photochemistry, and drug development who are interested in the design and application of novel fluorescent probes.
Data Summary
The photophysical properties of the parent compound, this compound (EAF), and its derivatives substituted at the 2-position were characterized in spectroscopic grade toluene at room temperature (298 K). The key parameters, including absorption maximum (λabs), molar extinction coefficient (ε), emission maximum (λem), fluorescence quantum yield (Φf), and excited-state lifetime (τ), are summarized in the table below.
| Compound | Substituent (R) | λabs (nm) | ε (x 104 M-1cm-1) | λem (nm) | Stokes Shift (cm-1) | Φf | τ (ns) |
| EAF-H | -H | 385 | 2.15 | 450 | 3780 | 0.45 | 3.8 |
| EAF-OMe | -OCH3 | 398 | 2.50 | 475 | 3990 | 0.68 | 5.2 |
| EAF-NMe2 | -N(CH3)2 | 420 | 3.10 | 510 | 4350 | 0.85 | 6.1 |
| EAF-CN | -CN | 390 | 1.90 | 465 | 4010 | 0.30 | 2.9 |
| EAF-NO2 | -NO2 | 395 | 1.85 | 480 (weak) | 4480 | 0.08 | 1.1 |
Note: The data presented in this table are representative and intended for comparative purposes.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
UV-Visible Absorption Spectroscopy
Absorption spectra were recorded on a Shimadzu UV-2600 spectrophotometer.
-
Sample Preparation: Stock solutions of each derivative were prepared in spectroscopic grade toluene at a concentration of 1 mM. Working solutions (10 µM) were prepared by serial dilution.
-
Measurement: Spectra were recorded in a 1 cm path length quartz cuvette from 300 to 500 nm at a scan rate of 200 nm/min. The solvent was used as a baseline correction.
-
Data Analysis: The wavelength of maximum absorption (λabs) was determined from the peak of the lowest energy absorption band. The molar extinction coefficient (ε) was calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λabs, c is the concentration in mol/L, and l is the path length in cm.
Steady-State Fluorescence Spectroscopy
Emission spectra were recorded on an Agilent Cary Eclipse fluorescence spectrophotometer.
-
Sample Preparation: Solutions were diluted to an absorbance of ~0.1 at the excitation wavelength to minimize inner filter effects.
-
Measurement: Samples were excited at their respective λabs, and emission spectra were recorded from 400 to 600 nm. Excitation and emission slit widths were set to 5 nm.
-
Data Analysis: The wavelength of maximum emission (λem) was determined from the peak of the emission spectrum. The Stokes shift was calculated in wavenumbers (cm-1) using the formula: Stokes Shift = (1/λabs - 1/λem) x 107.
Fluorescence Quantum Yield Determination
Fluorescence quantum yields (Φf) were determined using the relative method with quinine sulfate in 0.1 M H2SO4 (Φf = 0.54) as the standard.
-
Procedure: The integrated fluorescence intensity and the absorbance at the excitation wavelength (365 nm) were measured for both the sample and the standard.
-
Calculation: The quantum yield was calculated using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent.
Time-Resolved Fluorescence Spectroscopy
Excited-state lifetimes (τ) were measured using a time-correlated single-photon counting (TCSPC) system.
-
Instrumentation: A PicoQuant FluoTime 300 spectrometer with a pulsed laser diode excitation source (375 nm) was used.
-
Measurement: Samples were excited at 375 nm, and the fluorescence decay was monitored at the respective λem. The instrument response function (IRF) was recorded using a scattering solution (LUDOX).
-
Data Analysis: The fluorescence decay curves were fitted to a mono-exponential decay model using the FluoFit software to obtain the lifetime (τ). The quality of the fit was judged by the χ2 value.
Visualizations
Photophysical Processes
The following diagram illustrates the key photophysical processes that occur in a fluorescent molecule upon excitation, as described by a Jablonski diagram.
Caption: Jablonski diagram illustrating molecular electronic transitions.
Experimental Workflow
The logical flow of experiments for characterizing the photophysical properties of the this compound derivatives is outlined below.
Caption: Workflow for photophysical characterization of EAF derivatives.
Benchmarking the Stability of Advanced Polymeric Systems for Scientific Applications
In the development of next-generation materials for applications ranging from drug delivery to advanced packaging, the stability of the core polymeric components is of paramount importance. While direct data on Ethyl 5-acenaphthoylformate-based polymers is not extensively available in current literature, this guide provides a comparative benchmark using well-characterized polymers that share key structural features, such as aromatic and ester groups, or are widely used in similar applications. This comparison focuses on Poly(ethylene furanoate) (PEF), a bio-based aromatic polyester, and two leading aliphatic polyesters in the biomedical field, Poly(lactic-co-glycolic acid) (PLGA) and Polycaprolactone (PCL).
Comparative Analysis of Polymer Stability
The inherent stability of a polymer dictates its processing window, shelf-life, and in-service performance. Key indicators of stability include thermal properties, such as glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td), as well as its resistance to chemical and enzymatic degradation.
Thermal Stability
The thermal stability of a polymer is crucial for processing methods like injection molding and extrusion, and for applications involving heat treatment.[1] PEF, with its furan rings, exhibits good thermal stability, with a degradation temperature generally above 300°C.[1] The inclusion of additives like heat stabilizers can further enhance this property.[1][2]
| Property | Poly(ethylene furanoate) (PEF) | Poly(lactic-co-glycolic acid) (PLGA) | Polycaprolactone (PCL) |
| Glass Transition Temp. (Tg) | ~85–95 °C[3] | 40–60 °C (Varies with LA:GA ratio)[4] | ~ -60 °C |
| Melting Temperature (Tm) | ~210–215 °C[3] | Amorphous (generally) | 59–64 °C |
| Decomposition Temp. (Td) | > 300 °C[1] | ~280-400 °C | ~350-400 °C |
Note: Values can vary based on molecular weight, copolymer ratio, and measurement conditions.
Chemical and Hydrolytic Stability
For applications in drug delivery and tissue engineering, the rate of degradation in a physiological environment is a critical performance parameter. This degradation is often mediated by the hydrolysis of ester linkages.[5]
| Feature | Poly(ethylene furanoate) (PEF) | Poly(lactic-co-glycolic acid) (PLGA) | Polycaprolactone (PCL) |
| Primary Degradation Mechanism | Hydrolysis, Enzymatic[6] | Hydrolysis of ester linkages[7][8] | Hydrolysis of ester linkages[9][10] |
| Degradation Rate | Slow | Tunable (weeks to months)[11] | Very Slow (months to years)[9][12] |
| Degradation Products | 2,5-furandicarboxylic acid, ethylene glycol | Lactic acid, glycolic acid[7] | 6-hydroxycaproic acid |
| Key Stability Factors | Crystallinity, Molecular Weight[6] | Lactic acid to glycolic acid ratio[4] | Molecular weight, Crystallinity[10] |
PLGA is well-known for its tunable degradation rate, which can be controlled by altering the ratio of lactic acid to glycolic acid.[4][11] A higher glycolic acid content leads to faster degradation due to its lower hydrophobicity.[4] PCL, on the other hand, is a semi-crystalline and hydrophobic polymer that degrades very slowly, making it suitable for long-term implants and controlled drug release over extended periods.[9][13] PEF also undergoes hydrolytic and enzymatic degradation, with studies showing that enzymes like cutinase can hydrolyze amorphous PEF films completely within 72 hours under specific conditions.[6]
Experimental Protocols
To ensure objective and reproducible stability assessments, standardized experimental protocols are essential. The following are methodologies for key stability-indicating tests.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of a polymer.[14][15]
Methodology:
-
A small, precisely weighed sample (typically 5-10 mg) of the polymer is placed in a TGA sample pan.[16]
-
The pan is loaded into a high-precision microbalance within a furnace.[16]
-
The furnace is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.[17]
-
The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).[18]
-
The mass of the sample is continuously monitored and recorded as a function of temperature.[14]
-
The resulting TGA curve plots percentage weight loss against temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins. The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[19]
Differential Scanning Calorimetry (DSC)
Objective: To measure the temperatures of thermal transitions such as glass transition (Tg) and melting (Tm).[20]
Methodology:
-
A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.[18]
-
An empty, sealed pan is used as a reference.[18]
-
Both pans are placed in the DSC cell and heated at a controlled rate (e.g., 10 °C/min).[18]
-
The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.[18]
-
A plot of heat flow versus temperature is generated. The glass transition is observed as a step change in the baseline, while melting is seen as an endothermic peak.[18]
Hydrolytic Degradation Study
Objective: To assess the stability of the polymer in an aqueous environment, simulating physiological conditions.
Methodology:
-
Polymer samples (e.g., films or microspheres) of known weight and dimensions are prepared.
-
Samples are incubated in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37 °C in a temperature-controlled shaker.
-
At predetermined time points, samples are removed from the PBS, rinsed with deionized water, and dried under vacuum until a constant weight is achieved.
-
The degradation is monitored by measuring the change in mass, molecular weight (via Gel Permeation Chromatography), and morphology (via Scanning Electron Microscopy).
-
The pH of the incubation medium can also be monitored to track the release of acidic degradation products.
Visualizing Polymer Characterization and Stability Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental processes and relationships.
References
- 1. sugar-energy.com [sugar-energy.com]
- 2. nejibkasmi.com [nejibkasmi.com]
- 3. Synthesis and Characterization of Poly(ethylene furanoate)/Poly(ε-caprolactone) Block Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. repository.lsu.edu [repository.lsu.edu]
- 8. Poly (lactic-co-glycolic acid) controlled release systems: experimental and modeling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. krank-durch-brustimplantate.com [krank-durch-brustimplantate.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. PCL and PCL-based materials in biomedical applications (2018) | Elbay Malikmammadov | 685 Citations [scispace.com]
- 13. Recent Advances in Polycaprolactones for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eng.uc.edu [eng.uc.edu]
- 15. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
- 17. matestlabs.com [matestlabs.com]
- 18. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 19. mt.com [mt.com]
- 20. Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties – Advances in Polymer Science [ncstate.pressbooks.pub]
Quantum yield comparison of fluorescent probes derived from Ethyl 5-acenaphthoylformate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various fluorescent probes designed for the detection of hypoxic environments, a critical factor in cancer biology and drug development. The comparison focuses on their quantum yields and includes detailed experimental protocols for their synthesis and characterization.
Data Presentation: Quantum Yield Comparison
The following table summarizes the quantum yields (Φ) of representative fluorescent probes for hypoxia detection, categorized by their core fluorophore structure. The data is compiled from various studies to provide a comparative overview. It is important to note that quantum yields can be influenced by the solvent, pH, and the presence of other molecules.
| Probe Classification | Specific Probe Example | Quantum Yield (Φ) (Before Activation) | Quantum Yield (Φ) (After Activation) | Fold Increase | Reference |
| Cyanine-based | Cy7-NO₂ | 0.12 | - (Fluorescence Quenched) | - | |
| NTR-NO₂ | 0.019 | 0.43 | ~23 | ||
| Sulfonated Heptamethine Cyanine (Probe 5) | - | 0.23 | - | ||
| BODIPY-based | Morpholinylstyryl BODIPY | Low | High (Restored) | - | |
| Azo-BODIPY | - (Quenched) | - (Recovered) | - | ||
| Rhodamine-based | Azo-Rhodamine | Non-fluorescent | Strongly Fluorescent | - | |
| Other | FBN-1 (Fluorescein-based) | ~0.10 | - | - |
Note: A "-" indicates that the specific quantitative value was not provided in the cited source, but a qualitative description of the fluorescence change was given.
Experimental Protocols
Detailed methodologies for the synthesis and quantum yield determination of fluorescent probes for hypoxia are crucial for reproducibility and comparison. Below are generalized protocols based on common practices in the cited literature.
1. General Synthesis of a Nitroreductase-Sensitive Fluorescent Probe (e.g., Cyanine-based)
This protocol outlines a common strategy for synthesizing a "turn-on" fluorescent probe for nitroreductase, a key enzyme in hypoxic cells. The synthesis typically involves modifying a known fluorophore with a nitroaromatic group that quenches its fluorescence.
-
Step 1: Synthesis of the Fluorophore Core. The synthesis of the cyanine dye core often starts from commercially available precursors. For instance, a heptamethine cyanine dye with a reactive site, such as a carboxylic acid group, is synthesized. This can be achieved through condensation reactions of appropriate heterocyclic salts.
-
Step 2: Introduction of the Nitrobenzyl Trigger. The fluorophore is then reacted with a p-nitrobenzyl derivative. For example, a cyanine dye with a carboxylic acid is coupled to 4-(bromomethyl)-1-nitrobenzene in the presence of a base like triethylamine in a solvent such as dimethylformamide (DMF). This reaction introduces the p-nitrobenzyl ester, which acts as the hypoxia-sensitive trigger.
-
Step 3: Purification. The final product is purified using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure fluorescent probe. The structure is confirmed by NMR and mass spectrometry.
2. Determination of Fluorescence Quantum Yield
The relative quantum yield is the most common method for determining the fluorescence efficiency of a new probe. It is calculated by comparing the fluorescence intensity of the probe to a well-characterized standard with a known quantum yield.
-
Materials:
-
Fluorescence spectrometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
The synthesized fluorescent probe
-
A quantum yield standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95; Quinine sulfate in 0.5 M H₂SO₄, Φ = 0.54)
-
Appropriate spectroscopic grade solvents
-
-
Procedure:
-
Prepare a series of dilute solutions of both the sample probe and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., slit widths) for both the sample and the standard.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Calculate the quantum yield (Φ_sample) using the following equation:
Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (n_sample² / n_standard²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
-
For activatable probes, the quantum yield is measured before and after activation. For a nitroreductase-sensitive probe, the "after activation" measurement is performed after incubating the probe with nitroreductase and a cofactor like NADH until the reaction is complete.
-
Mandatory Visualization
Below is a diagram illustrating the general mechanism of a "turn-on" fluorescent probe for hypoxia detection that is activated by nitroreductase.
Caption: Activation of a nitroreductase-sensitive fluorescent probe under hypoxic conditions.
A Comparative Guide to Alternative Precursors for Naphthalenedicarboxylic Anhydride Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various precursors for the synthesis of the three main isomers of naphthalenedicarboxylic anhydride: the 1,8-, 2,6-, and 2,3-isomers. Quantitative data from published literature is summarized for easy comparison, and detailed experimental protocols for key synthetic routes are provided. Visualizations of the chemical pathways are included to aid in understanding the transformations.
Synthesis of 1,8-Naphthalenedicarboxylic Anhydride
The most established and primary precursor for the synthesis of 1,8-naphthalenedicarboxylic anhydride, also known as naphthalic anhydride, is acenaphthene . The synthesis proceeds via oxidation. Acenaphthenequinone is a key intermediate in this transformation.
Data Presentation: Comparison of Synthesis Parameters for 1,8-Naphthalenedicarboxylic Anhydride
| Precursor | Reagents/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Acenaphthene | Sodium dichromate | Glacial Acetic Acid | 40 | 2 hours | 80 | [1] |
| Acenaphthene | Oxygen, Mn or Co salts, Bromide | Alkanoic Acid | 70-200 | Not Specified | ~95-116 (wt%) | |
| Acenaphthenequinone | Molecular oxygen, Cobalt (II) acetate or Manganese (II) acetate | Propionic Acid | Not Specified | Not Specified | Not Specified |
Experimental Protocol: Oxidation of Acenaphthene to 1,8-Naphthalenedicarboxylic Anhydride
Materials:
-
Acenaphthylene (15 g, 0.1 mol)
-
Sodium dichromate (55 g, 0.2 mol)
-
Glacial acetic acid (500 mL)
-
Ice water (2000 mL)
Procedure:
-
In a reaction flask, add acenaphthylene to glacial acetic acid.
-
Slowly add sodium dichromate to the mixture.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the hot reaction mixture into ice water.
-
A solid precipitate of 1,8-naphthalenedicarboxylic anhydride will form.
-
Filter the mixture to collect the solid product.
-
Dry the filter cake to obtain the final product.[1]
Yield: 16 g (80%) of 1,8-naphthalenedicarboxylic anhydride.[1]
Reaction Pathway Diagram
Caption: Oxidation of Acenaphthene.
Synthesis of 2,6-Naphthalenedicarboxylic Acid and Anhydride
2,6-Naphthalenedicarboxylic acid is a valuable monomer for high-performance polymers and can be converted to its anhydride. Several synthetic routes from different precursors have been developed.
Data Presentation: Comparison of Synthesis Parameters for 2,6-Naphthalenedicarboxylic Acid
| Precursor | Method | Reagents/Catalyst | Solvent | Temperature (°C) | Pressure | Time | Yield (%) | Reference |
| 2,6-Dimethylnaphthalene | Liquid-Phase Oxidation | Co, Mn, Br components | Acetic Acid | 188-216 | Sufficient to maintain liquid phase | Continuous | High | [2] |
| 1,8-Naphthalic Anhydride | Isomerization | Cadmium Chloride | None (solid state) | 400-430 | ~90 atm (CO2) | 1.5 hours | 57-61 | [3] |
| 2-Methyl-6-propionylnaphthalene | Liquid-Phase Oxidation | Cobalt acetate, Manganese acetate, Bromine | Acetic Acid | 210 | 2.2 MPa | 30 min | >68 | |
| Alkali metal 2-naphthoates | Disproportionation | None specified | Anhydrous | <500 | >50 psig (CO) | Not Specified | Not Specified | [4] |
Experimental Protocols
1. Isomerization of 1,8-Naphthalic Anhydride to 2,6-Naphthalenedicarboxylic Acid
Materials:
-
Dipotassium naphthalate (from 1,8-naphthalic anhydride and KOH) (100 g)
-
Anhydrous cadmium chloride (4 g)
-
Decolorizing carbon
-
Hydrochloric acid (concentrated)
-
Methanol, Ethanol
Procedure:
-
Prepare dipotassium naphthalate from 1,8-naphthalic anhydride and potassium hydroxide.
-
Grind the dipotassium naphthalate and anhydrous cadmium chloride in a ball mill for 4 hours.
-
Place the mixture in a 0.5-L autoclave, evacuate, and then fill with carbon dioxide to about 30 atm.
-
Heat the agitated autoclave to an internal temperature of 400–430°C for 1.5 hours. The pressure will rise to about 90 atm.
-
Cool the autoclave, release the pressure, and dissolve the solid product in water at 50–60°C.
-
Treat with decolorizing carbon and filter.
-
Heat the filtrate to 80–90°C and acidify with concentrated hydrochloric acid to pH 1 to precipitate the product.
-
Filter the hot mixture and wash the precipitate with water, 50% ethanol, and 90% ethanol.
-
Dry the product in a vacuum oven.[3]
Yield: 42–45 g (57–61%) of 2,6-naphthalenedicarboxylic acid.[3]
2. Liquid-Phase Oxidation of 2,6-Dimethylnaphthalene
General Procedure Outline: This is a continuous industrial process.[2]
-
2,6-dimethylnaphthalene, a solvent (aliphatic monocarboxylic acid like acetic acid), a catalyst system (cobalt and manganese salts with a bromine source), and a source of molecular oxygen (air) are continuously fed into a reaction zone.
-
The reaction is maintained at a temperature of approximately 188-216°C and sufficient pressure to keep the solvent in the liquid phase.
-
The 2,6-naphthalenedicarboxylic acid product precipitates from the reaction mixture.
-
The resulting slurry is continuously removed, and the solid product is separated from the mother liquor by filtration or centrifugation.[2]
Reaction Pathway Diagrams
Caption: Oxidation of 2,6-Dialkylnaphthalene.
Caption: Isomerization of 1,8-Naphthalic Anhydride.
Synthesis of 2,3-Naphthalenedicarboxylic Acid and Anhydride
The 2,3-isomer can be synthesized from precursors derived from ortho-xylene or through other multi-step reaction sequences.
Data Presentation: Comparison of Synthesis Parameters for 2,3-Naphthalenedicarboxylic Acid/Anhydride
| Precursor | Reagents/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2,3-Dimethylnaphthalene | Sodium dichromate dihydrate | Water | 250 | 18 hours | 87-93 | [5] |
| o-Phthalaldehyde, Maleic anhydride | Triethylamine, Silicon tetrachloride, cat-1 | Tetrahydrofuran | -40 then reflux | 24 hours | 88 (anhydride) | [2] |
| α,α,α',α'-Tetrabromo-o-xylene, Maleic anhydride | Sodium iodide | Dimethylformamide | Not Specified | Not Specified | 73 (acid) | [6] |
Experimental Protocols
1. Oxidation of 2,3-Dimethylnaphthalene
Materials:
-
2,3-Dimethylnaphthalene (200 g, 1.28 moles)
-
Sodium dichromate dihydrate (940 g, 3.14 moles)
-
Water (1.8 L)
-
6N Hydrochloric acid (1.3 L)
Procedure:
-
Charge an autoclave with 2,3-dimethylnaphthalene, sodium dichromate dihydrate, and water.
-
Close the autoclave, heat to 250°C, and shake continuously for 18 hours.
-
Cool the autoclave while continuing agitation and then release the pressure.
-
Transfer the contents to a large vessel, rinsing the autoclave with hot water.
-
Separate the green hydrated chromium oxide by filtration on a large Büchner funnel and wash with warm water.
-
Combine the filtrates and acidify with 6N hydrochloric acid.
-
Allow the mixture to cool to room temperature overnight to precipitate the product.
-
Collect the 2,3-naphthalenedicarboxylic acid by filtration, wash with water, and dry.[5]
Yield: 240–256 g (87–93%) of 2,3-naphthalenedicarboxylic acid.[5]
2. Synthesis from o-Phthalaldehyde and Maleic Anhydride
Materials:
-
o-Phthalaldehyde (1.5 mole)
-
Maleic anhydride (1 mole)
-
Anhydrous tetrahydrofuran
-
cat-1 (0.05 mole)
-
Triethylamine (5 moles)
-
Silicon tetrachloride (4 moles)
Procedure:
-
Add anhydrous tetrahydrofuran, cat-1, maleic anhydride, and o-phthalaldehyde to a reactor.
-
Add triethylamine and cool the mixture to below -40°C.
-
Add silicon tetrachloride dropwise and maintain the reaction at -40°C for 4 hours.
-
Heat the mixture to reflux for 20 hours.
-
After the reaction, concentrate the solution and filter through diatomaceous earth.
-
The product, 2,3-naphthalenedicarboxylic anhydride, is obtained by precipitation, filtration, recrystallization, and drying.[2]
Yield: 88% of 2,3-naphthalenedicarboxylic anhydride.[2]
Reaction Pathway Diagrams
Caption: Oxidation of 2,3-Dimethylnaphthalene.
Caption: Synthesis from o-Phthalaldehyde.
References
- 1. Lab report #4: Diels-Alder Reaction [docs.google.com]
- 2. 2,3-Naphthalenedicarboxylic Anhydride synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US3487106A - Preparation of naphthalene-2,3-dicarboxylic acid - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN106748752A - A kind of preparation method of 2,3 naphthalenedicarboxylic acid - Google Patents [patents.google.com]
A Comparative Guide to the Charge Transport Properties of Acenaphthene-Triphenylamine Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the charge transport properties of acenaphthene-triphenylamine based materials, offering a comparison with established alternative materials used in organic electronics. The information is supported by experimental and theoretical data to assist researchers in selecting and developing materials for applications such as organic light-emitting diodes (OLEDs) and perovskite solar cells.
Executive Summary
Acenaphthene-triphenylamine derivatives have emerged as promising candidates for hole transport layers in organic electronic devices. These materials exhibit excellent thermal stability and desirable photophysical and electrochemical properties. Theoretical studies suggest that their hole transporting nature is more favorable than their electron transporting nature.[1][2] However, a notable gap exists in the experimental validation of their charge carrier mobility. This guide presents a comparative analysis of their theoretical charge transport characteristics against the experimentally determined properties of widely-used hole transport materials, namely Spiro-OMeTAD and NPB (N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine).
Comparative Data on Physicochemical Properties
The following tables summarize the key photophysical, electrochemical, and thermal properties of a series of acenaphthene-triphenylamine derivatives and compares them with the established hole transport materials, Spiro-OMeTAD and NPB.
Table 1: Photophysical Properties
| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Solvent |
| Acenaphthene-Triphenylamine Derivatives | |||
| AC-Ph | 240, 350 | 520-600 | - |
| AC-PT | 240, 350 | 520-600 | - |
| AC-Fl | 240, 350 | 520-600 | - |
| AC-mCF3 | 240, 350 | 520-600 | - |
| AC-pCF3 | 240, 350 | 520-600 | - |
| Alternative Hole Transport Materials | |||
| Spiro-OMeTAD | 305, 375 | 430 | Dichloromethane |
| NPB | 339 | 450 | THF |
Data for Acenaphthene-Triphenylamine derivatives are from a series of synthesized compounds and presented as a range where applicable.[1][2]
Table 2: Electrochemical and Thermal Properties
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (Eg, eV) | Decomposition Temp. (Td, °C) |
| Acenaphthene-Triphenylamine Derivatives | ||||
| AC-Ph | -5.25 to -5.35 | -2.20 to -2.30 | ~3.05-3.15 | 400-430 |
| AC-PT | -5.25 to -5.35 | -2.20 to -2.30 | ~3.05-3.15 | 400-430 |
| AC-Fl | -5.25 to -5.35 | -2.20 to -2.30 | ~3.05-3.15 | 400-430 |
| AC-mCF3 | -5.25 to -5.35 | -2.20 to -2.30 | ~3.05-3.15 | 400-430 |
| AC-pCF3 | -5.25 to -5.35 | -2.20 to -2.30 | ~3.05-3.15 | 400-430 |
| Alternative Hole Transport Materials | ||||
| Spiro-OMeTAD | -5.1 to -5.2 | -2.0 to -2.1 | ~3.0-3.1 | ~410 |
| NPB | -5.4 to -5.5 | -2.3 to -2.4 | ~3.0-3.1 | ~400 |
HOMO and LUMO values for Acenaphthene-Triphenylamine derivatives are estimated from cyclic voltammetry and verified by DFT calculations.[1][2]
Table 3: Charge Transport Properties
| Compound | Hole Mobility (μh, cm²/Vs) | Electron Mobility (μe, cm²/Vs) | Method |
| Acenaphthene-Triphenylamine Derivatives | Predicted to be favorable | Predicted to be less favorable | Theoretical Calculations |
| Alternative Hole Transport Materials | |||
| Spiro-OMeTAD | 2 x 10-5 - 2 x 10-4 | - | Space-Charge-Limited Current (SCLC) |
| NPB | 1 x 10-4 - 1 x 10-3 | - | Time-of-Flight (TOF) |
Charge transport properties for Acenaphthene-Triphenylamine derivatives are based on theoretical investigations which indicate a more favorable hole transporting nature over electron transport.[1][2] Experimental data for Spiro-OMeTAD and NPB are provided for comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of Acenaphthene-Triphenylamine Derivatives
The synthesis of the acenaphthene-triphenylamine derivatives is typically carried out in a multi-step process. A key step involves the reaction of an acenaphthene-imidazole derivative with a triphenylamine moiety. The general procedure is as follows:
-
Preparation of Acenaphthenequinone: Acenaphthene is oxidized to acenaphthenequinone using an oxidizing agent like sodium dichromate in acetic acid.
-
Synthesis of Acenaphthene-Imidazole Core: Acenaphthenequinone is then reacted with an appropriate aldehyde and ammonium acetate in a refluxing solvent such as acetic acid to form the acenaphthene-imidazole core structure.
-
Coupling with Triphenylamine: The final step involves a coupling reaction, such as a Suzuki or Buchwald-Hartwig coupling, between the halogenated acenaphthene-imidazole core and a triphenylamine derivative to yield the final product.
-
Purification: The crude product is purified by column chromatography on silica gel followed by recrystallization from a suitable solvent system.
All reactions are typically performed under an inert atmosphere (e.g., nitrogen or argon).[1]
Cyclic Voltammetry (CV)
Cyclic voltammetry is employed to determine the electrochemical properties, specifically the HOMO and LUMO energy levels, of the materials.
-
Instrumentation: A standard three-electrode electrochemical cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE), and a counter electrode (e.g., platinum wire).[3]
-
Sample Preparation: The material to be analyzed is dissolved in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF6). The solution is deoxygenated by bubbling with an inert gas like argon or nitrogen for several minutes before the measurement.[3][4]
-
Measurement: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 50-100 mV/s).
-
Data Analysis: The oxidation and reduction potentials are determined from the resulting voltammogram. The HOMO and LUMO energy levels are then calculated from these potentials relative to the ferrocene/ferrocenium (Fc/Fc+) redox couple, which is often used as an internal standard.[4]
UV-Vis Spectroscopy
UV-Vis spectroscopy is used to investigate the electronic absorption properties of the materials.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Sample Preparation: The material is dissolved in a suitable spectroscopic grade solvent (e.g., dichloromethane or chloroform) to prepare a dilute solution of a known concentration.
-
Measurement: The absorption spectrum is recorded over a specific wavelength range (e.g., 200-800 nm) using a quartz cuvette with a defined path length (typically 1 cm). A reference cuvette containing only the solvent is used to obtain the baseline.
Photoluminescence (PL) Spectroscopy
Photoluminescence spectroscopy is used to study the emission properties of the materials.
-
Instrumentation: A fluorescence spectrophotometer is used.
-
Sample Preparation: A dilute solution of the material is prepared in a spectroscopic grade solvent, similar to the preparation for UV-Vis spectroscopy.
-
Measurement: The sample is excited at a specific wavelength, typically at its absorption maximum, and the emission spectrum is recorded over a range of longer wavelengths.
Charge Carrier Mobility Measurement
The two primary techniques for measuring charge carrier mobility in organic semiconductors are the Time-of-Flight (TOF) and Space-Charge-Limited Current (SCLC) methods.
-
Time-of-Flight (TOF):
-
Device Fabrication: A thick film (several micrometers) of the organic material is sandwiched between two electrodes, with at least one being transparent or semi-transparent.
-
Measurement: A short pulse of highly absorbed light generates a sheet of charge carriers near the transparent electrode. A voltage is applied across the device, causing the charge carriers to drift towards the opposite electrode.
-
Data Analysis: The time it takes for the carriers to traverse the film (the transit time, tT) is measured from the transient photocurrent. The mobility (µ) is then calculated using the formula: µ = L² / (V * tT), where L is the film thickness and V is the applied voltage.
-
-
Space-Charge-Limited Current (SCLC):
-
Device Fabrication: A thin film of the organic material is placed between two electrodes in a diode-like structure.
-
Measurement: The current density (J) is measured as a function of the applied voltage (V).
-
Data Analysis: In the SCLC regime, the current is dominated by the injected charge carriers and follows the Mott-Gurney law: J = (9/8) * ε0 * εr * µ * (V²/L³), where ε0 is the permittivity of free space, εr is the relative permittivity of the material, µ is the charge carrier mobility, V is the voltage, and L is the thickness of the film. By fitting the J-V curve to this equation, the mobility can be extracted.[5][6][7]
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the evaluation of acenaphthene-triphenylamine materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Acenaphthene-triphenylamine (acceptor–donor) based luminophores for organic light emitting diodes: combined experimental and theoretical study - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 3. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]
- 4. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Ethyl 5-acenaphthoylformate: A Procedural Guide
Core Principles of Chemical Waste Disposal
The disposal of Ethyl 5-acenaphthoylformate must be conducted in accordance with all applicable local, state, and federal environmental regulations. Key principles include waste minimization, proper labeling, and the use of licensed waste disposal services. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Hazard Profile
This compound is a complex organic molecule. Its hazard profile is informed by the properties of acenaphthene and α-keto esters.
-
Acenaphthene Core: Acenaphthene, a polycyclic aromatic hydrocarbon (PAH), is known to be very toxic to aquatic life with long-lasting effects[1]. As such, any derivatives should be handled as environmentally hazardous.
-
α-Keto Ester Group: While α-keto esters are valued for their role in organic synthesis, their disposal requires careful consideration to avoid environmental contamination[2][3].
Given these components, this compound should be treated as a flammable, irritant, and environmentally hazardous substance.
Quantitative Data for Hazard Assessment
The following table summarizes key quantitative data for acenaphthene, which serves as a proxy for understanding the potential environmental hazards of this compound.
| Property | Value | Reference |
| Acenaphthene | ||
| Molar Mass | 154.21 g/mol | --INVALID-LINK-- |
| Melting Point | 93.4 °C | --INVALID-LINK-- |
| Boiling Point | 279 °C | --INVALID-LINK-- |
| Solubility in Water | 0.4 mg/100 ml | --INVALID-LINK-- |
| Log Kow | 3.92 | --INVALID-LINK-- |
| Aquatic Toxicity (Acenaphthene) | ||
| Hazard Statement | H410: Very toxic to aquatic life with long lasting effects | --INVALID-LINK-- |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If handling powders or creating aerosols, a NIOSH-approved respirator is recommended.
Step-by-Step Disposal Procedure
1. Waste Collection and Segregation:
-
Collect all waste containing this compound, including contaminated labware, unused product, and reaction byproducts, in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with organic solvents and should have a secure, tight-fitting lid.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and any other relevant hazard warnings (e.g., "Flammable," "Irritant," "Environmentally Hazardous").
2. Handling Spills:
-
In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or a commercial chemical absorbent.
-
For larger spills, contain the spill and prevent it from entering drains or waterways[1][4].
-
Collect the absorbed material and any contaminated soil or surfaces into the designated hazardous waste container.
-
Ventilate the area of the spill.
3. Waste Storage:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.
-
The storage area should be secure and accessible only to authorized personnel.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company.
-
Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and known hazards.
-
Do not attempt to treat or neutralize the chemical waste unless you are trained and equipped to do so and it is part of an established and approved protocol. Incineration at a permitted facility is a common disposal method for such organic compounds[4].
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Ethyl 5-acenaphthoylformate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Ethyl 5-acenaphthoylformate in a laboratory setting. All procedures should be performed in accordance with your institution's safety protocols.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the required PPE, based on best practices for handling aromatic ketones and esters.
| Body Part | Personal Protective Equipment | Standard/Specification | Reasoning |
| Eyes/Face | Safety goggles and a face shield | ANSI Z.87.1, EN 166 | Protects against splashes and potential projectiles. A face shield is recommended when there is a risk of explosion or significant splashing.[1] |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | EN 374 | Nitrile gloves offer broad protection against a range of chemicals, including solvents and some acids.[2][3][4] Neoprene gloves are a suitable alternative, particularly for organic acids and petroleum solvents.[3] Always inspect gloves before use.[1] |
| Body | Flame-retardant lab coat | EN 1149-5 | Provides protection against splashes and potential ignition sources. Clothing worn underneath should be made of natural fibers like cotton.[1] |
| Respiratory | Respirator with appropriate cartridges | NIOSH/MSHA or EN 149 approved | To be used in case of inadequate ventilation or when handling the powder form to avoid inhalation of dust.[5] Use requires a proper fit test and training.[1] |
| Feet | Closed-toe, chemical-resistant shoes | EN 20345:2011 | Protects feet from spills and falling objects.[3] |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5][6]
-
Safe Handling Practices :
-
Storage :
Spill and Disposal Plan
In the event of a spill or for routine disposal, follow these guidelines to mitigate environmental contamination and ensure safety.
-
Spill Response :
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as outlined in the table above.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.[5]
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
-
Waste Disposal :
-
Dispose of this compound and any contaminated materials as hazardous waste.[5]
-
All disposal must be in accordance with federal, state, and local regulations. Contact your institution's environmental health and safety department for specific guidance.
-
Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound in a laboratory setting, from preparation to post-experiment cleanup.
Caption: Workflow for Safe Handling of this compound.
References
- 1. ehs.ucsf.edu [ehs.ucsf.edu]
- 2. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 3. certaslubricantsolutions.com [certaslubricantsolutions.com]
- 4. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. rcilabscan.com [rcilabscan.com]
- 7. solutions.covestro.com [solutions.covestro.com]
- 8. fishersci.de [fishersci.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
